Hydrazine, heptyl-, sulfate
Description
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Structure
2D Structure
Properties
CAS No. |
39624-89-0 |
|---|---|
Molecular Formula |
C7H20N2O4S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
heptylhydrazine;sulfuric acid |
InChI |
InChI=1S/C7H18N2.H2O4S/c1-2-3-4-5-6-7-9-8;1-5(2,3)4/h9H,2-8H2,1H3;(H2,1,2,3,4) |
InChI Key |
VYRBPBPNOSXIRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNN.OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Heptyl-Hydrazine Sulfate: A Technical Whitepaper on the Presumed Mechanism of Action in Biological Systems
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Heptyl-hydrazine sulfate is a compound with limited available data in public scientific literature. This document, therefore, presents a hypothesized mechanism of action based on the well-established activities of structurally related alkylhydrazines and hydrazine-based compounds. The primary presumed mechanism is the inhibition of monoamine oxidase (MAO). All quantitative data, experimental protocols, and proposed pathways are derived from studies on analogous compounds and should be considered as a predictive framework for guiding future research on heptyl-hydrazine sulfate.
Introduction
Hydrazine derivatives represent a class of compounds with significant biological activities, most notably as inhibitors of monoamine oxidase (MAO). MAO is a critical enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism that has been successfully exploited for the treatment of depression and neurodegenerative disorders. Heptyl-hydrazine, as a long-chain alkylhydrazine, is predicted to share this mechanism of action. This whitepaper outlines the presumed molecular interactions, biochemical consequences, and methodologies for investigating the biological effects of heptyl-hydrazine sulfate.
Presumed Mechanism of Action: Monoamine Oxidase Inhibition
The proposed primary mechanism of action for heptyl-hydrazine sulfate is the irreversible inhibition of monoamine oxidase enzymes, MAO-A and MAO-B. This inhibition is thought to occur through the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of the enzyme. The long heptyl chain likely influences the compound's lipophilicity, affecting its ability to cross cellular membranes and access the enzyme's active site.
The general steps of this proposed mechanism are:
-
Enzyme-Substrate Binding: Heptyl-hydrazine enters the active site of the MAO enzyme.
-
Oxidation: The hydrazine moiety is oxidized by the FAD cofactor.
-
Radical Formation: This oxidation generates a reactive radical intermediate.
-
Covalent Adduct Formation: The radical intermediate covalently binds to the FAD cofactor, leading to irreversible inhibition of the enzyme.
This irreversible inhibition results in a sustained elevation of monoamine neurotransmitter levels in the brain, which is believed to be the basis for its potential therapeutic effects.
Quantitative Data on Related Hydrazine-Based MAOIs
To provide a quantitative context for the potential potency of heptyl-hydrazine sulfate, the following table summarizes the IC50 values for a series of related hydrazine-based MAO inhibitors.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Reference |
| Phenelzine | 800 | 1500 | |
| Iproniazid | 1200 | 2000 | |
| Nardil | 600 | 1200 | |
| Isocarboxazid | 400 | 2500 |
Note: The IC50 values can vary depending on the experimental conditions, tissue source of the enzyme, and substrate used. The lipophilicity conferred by the heptyl group may influence the IC50 of heptyl-hydrazine sulfate relative to these compounds.
Experimental Protocols
The following provides a detailed methodology for a key experiment to determine the MAO-inhibitory activity of heptyl-hydrazine sulfate.
MAO-A and MAO-B Inhibition Assay
-
Objective: To determine the in vitro inhibitory potency (IC50) of heptyl-hydrazine sulfate on MAO-A and MAO-B activity.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Heptyl-hydrazine sulfate
-
Kynuramine (MAO-A substrate)
-
Benzylamine (MAO-B substrate)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (pH 7.4)
-
96-well microplates
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare a series of dilutions of heptyl-hydrazine sulfate in phosphate buffer.
-
In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.
-
Add the different concentrations of heptyl-hydrazine sulfate to the wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B), Amplex Red reagent, and HRP.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
The fluorescence signal is proportional to the amount of hydrogen peroxide produced by the MAO reaction.
-
Calculate the percent inhibition for each concentration of heptyl-hydrazine sulfate relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.
Caption: Proposed mechanism of MAO inhibition by heptyl-hydrazine sulfate.
Caption: Workflow for determining the IC50 of heptyl-hydrazine sulfate.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of heptyl-hydrazine sulfate is currently lacking, its chemical structure strongly suggests that it functions as a monoamine oxidase inhibitor. The provided technical guide offers a robust framework for initiating research into this compound. Future studies should focus on empirically determining its IC50 values for both MAO-A and MAO-B, assessing its selectivity, and characterizing its pharmacokinetic and pharmacodynamic properties in vivo. Such investigations will be crucial for validating its presumed mechanism and evaluating its potential as a therapeutic agent.
An In-depth Technical Guide to the Solubility and Stability of Heptyl-Hydrazine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of heptyl-hydrazine sulfate. Due to the limited availability of public data on this specific derivative, this document leverages established knowledge of hydrazine sulfate and the physicochemical effects of alkyl substitution to provide a predictive assessment. It also details relevant experimental protocols for empirical determination of these properties.
Introduction to Heptyl-Hydrazine Sulfate
Heptyl-hydrazine sulfate is an organic salt formed from the reaction of heptyl-hydrazine with sulfuric acid. The presence of the seven-carbon alkyl (heptyl) chain is expected to impart significantly different physicochemical properties compared to its inorganic counterpart, hydrazine sulfate. These properties, particularly solubility and stability, are critical for its handling, formulation, and application in various research and development settings. Hydrazine derivatives are a versatile class of compounds with applications in medicinal chemistry, agriculture, and material science[1]. The sulfate salt form generally enhances stability compared to the free base[2].
Predicted Solubility Profile
The introduction of a heptyl group, a nonpolar alkyl chain, is expected to significantly influence the solubility of the parent hydrazine sulfate molecule. While hydrazine sulfate is soluble in water and insoluble in ethanol[3][4], heptyl-hydrazine sulfate is predicted to exhibit reduced aqueous solubility and increased solubility in organic solvents.
Table 1: Quantitative Solubility Data for Hydrazine Sulfate in Water
| Temperature (°C) | Solubility ( g/100 g of water) |
| 20 | 2.87[3] |
| 25 | 3.41[3][5] |
| 30 | 3.89[3][5] |
| 40 | 4.16[3][5] |
| 50 | 7[3] |
| 60 | 9.07[3][5] |
| 80 | 14.4[3][5] |
Table 2: Predicted General Solubility of Heptyl-Hydrazine Sulfate
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous (e.g., Water) | Low to Sparingly Soluble | The hydrophobic heptyl chain will decrease the molecule's affinity for polar water molecules. |
| Polar Protic (e.g., Ethanol, Methanol) | Moderately Soluble | The presence of the polar hydrazine sulfate group will allow for some interaction, while the alkyl chain will interact with the alcohol's alkyl component. Hydrazine itself is miscible with several alcohols[4]. |
| Polar Aprotic (e.g., DMSO, DMF) | Likely Soluble | These solvents are effective at solvating both polar and nonpolar moieties of a molecule. |
| Nonpolar (e.g., Hexane, Toluene) | Sparingly to Moderately Soluble | The long heptyl chain will promote solubility in nonpolar solvents. |
| Chlorinated (e.g., Dichloromethane, Chloroform) | Likely Soluble | These solvents can often solvate a wide range of organic compounds. Hydrazine is noted to be insoluble in chloroform[4]. |
Stability Considerations
Hydrazine sulfate is generally stable in air and can be stored away from alkali and strong oxidizing agents[2][6]. The stability of hydrazine derivatives is influenced by factors such as pH, temperature, and the presence of metallic impurities[7][8][9].
-
pH Stability : Hydrazine conjugates are generally more stable as the pH approaches neutrality[7]. The aqueous solution of hydrazine sulfate is acidic[5][6].
-
Thermal Stability : Hydrazine sulfate decomposes at its melting point of 254°C[3][5][6]. The presence of the heptyl group may alter the thermal decomposition profile. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for characterizing the thermal stability of hydrazine derivatives[1].
-
Incompatibilities : Heptyl-hydrazine sulfate should be considered incompatible with strong oxidizing agents, nitrites, and strong bases[5][6]. Contact with certain metals, such as copper and its alloys, can catalyze the decomposition of hydrazines[9].
Experimental Protocols
The following are detailed methodologies for the experimental determination of the solubility and stability of heptyl-hydrazine sulfate.
4.1. Solubility Determination: Shake-Flask Method
This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.
Protocol:
-
Add an excess amount of heptyl-hydrazine sulfate to a known volume of the selected solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let undissolved solids settle.
-
Carefully withdraw a sample from the clear supernatant.
-
Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of heptyl-hydrazine sulfate using a validated analytical method such as HPLC-UV or LC-MS.
-
The experiment should be performed in triplicate for each solvent.
4.2. Stability Assessment: Forced Degradation Study
Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.
Protocol:
-
Sample Preparation : Prepare solutions of heptyl-hydrazine sulfate in a suitable solvent (e.g., water/acetonitrile mixture).
-
Stress Conditions : Expose the solutions to a range of stress conditions:
-
Acidic : Add 0.1 N HCl and heat at a controlled temperature (e.g., 60°C).
-
Basic : Add 0.1 N NaOH at room temperature.
-
Oxidative : Add 3% hydrogen peroxide at room temperature.
-
Thermal : Heat the solution at a higher temperature (e.g., 80°C).
-
Photolytic : Expose the solution to UV light in a photostability chamber.
-
-
Time Points : Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis : Analyze the samples using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate the parent compound from any degradation products.
-
Evaluation : Determine the percentage of degradation and identify the major degradation products.
Potential Degradation Pathways
Based on the known chemistry of hydrazines, the following degradation pathways for heptyl-hydrazine sulfate can be postulated:
-
Oxidation : Hydrazines are susceptible to oxidation, which can lead to the cleavage of the N-N bond and the formation of nitrogen gas and the corresponding alkane (heptane). This can be accelerated by the presence of metal ions or oxidizing agents.
-
Hydrolysis : While the hydrazine sulfate salt is relatively stable, under certain pH conditions, hydrolysis could occur, particularly if the heptyl-hydrazine moiety reacts with carbonyl-containing impurities to form hydrazones.
Conclusion
While specific experimental data for heptyl-hydrazine sulfate is scarce, a comprehensive understanding of its likely solubility and stability can be inferred from the well-documented properties of hydrazine sulfate and the principles of physical organic chemistry. The introduction of the heptyl group is expected to decrease aqueous solubility and increase solubility in organic solvents. The stability profile is likely to be similar to other hydrazine salts, with sensitivities to high pH, strong oxidizers, and certain metals. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of these critical parameters, enabling informed decision-making in research and drug development.
References
- 1. psvmkendra.com [psvmkendra.com]
- 2. Hydrazine sulfate - Sciencemadness Wiki [sciencemadness.org]
- 3. hydrazine sulfate [chemister.ru]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Hydrazine sulfate | 10034-93-2 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
heptyl-hydrazine sulfate material safety data sheet (MSDS) information
Chemical Identification and Physical Properties
Heptylhydrazine is a colorless to pale yellow liquid with a pungent odor.[1] It is soluble in organic solvents such as ethanol and ether but is insoluble in water.[1] Its primary use is as a combustion agent in aero engines and as a component in rocket propellants.[1]
Table 1: Physical and Chemical Properties of Heptylhydrazine
| Property | Value | Source |
| Chemical Formula | C₇H₁₈N₂ | [1] |
| Molar Mass | 130.23 g/mol | ChemBK |
| Appearance | Colorless to pale yellow liquid with a pungent odor | [1] |
| Boiling Point | 141.6°C (estimate) | ChemBK |
| Flash Point | 95.1°C | ChemBK |
| Density | 0.8072 g/cm³ (estimate) | ChemBK |
| Vapor Pressure | 0.148 mmHg at 25°C | ChemBK |
| Solubility | Insoluble in water; Soluble in ethanol and ether | [1] |
Hazard Identification and Toxicological Information
Heptylhydrazine is classified as a dangerous compound due to its corrosive and irritating properties, which can cause damage to the skin, eyes, and respiratory system.[1]
Table 2: Hazard Identification
| Hazard | Description |
| Acute Health Effects | Irritating and corrosive to skin, eyes, and respiratory tract.[1] |
| Chronic Health Effects | No specific data found for heptylhydrazine. |
Toxicological Data:
Specific LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values for heptylhydrazine were not found in the conducted search of publicly available data. In the absence of specific data, this compound should be handled as a substance with high acute toxicity.
Handling, Storage, and Exposure Controls
Proper handling and storage are crucial to minimize the risks associated with heptylhydrazine.
Experimental Protocols & Handling Procedures:
-
Engineering Controls: Work with heptylhydrazine should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron must be worn.
-
Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1]
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Ensure all containers are properly labeled.
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as oxidizing agents.[1] Keep containers tightly closed.
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2][3][4][5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3][4][5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.
-
Specific Hazards: Heptylhydrazine is a flammable liquid. Vapors may travel to a source of ignition and flash back. Combustion may produce toxic gases, including oxides of nitrogen.
-
Fire-Fighting Procedures: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA). Use water spray to cool fire-exposed containers.
Accidental Release Measures:
-
Personal Precautions: Evacuate the area and eliminate all ignition sources. Wear appropriate personal protective equipment (see Section 3).
-
Environmental Precautions: Prevent the spill from entering drains or waterways.
-
Cleanup Procedures: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Place the contaminated material into a suitable, labeled container for hazardous waste disposal. For a large spill, dike the area to contain the spill and contact emergency services.
Visualized Safety Workflow
The following diagram illustrates a logical workflow for handling hazardous chemicals like heptylhydrazine, from receipt to disposal, emphasizing key safety checkpoints.
References
- 1. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 2. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 3. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 4. Chemical burns: First aid - Mayo Clinic [mayoclinic.org]
- 5. Chemical burns — first aid and treatment | healthdirect [healthdirect.gov.au]
The Discovery and Synthesis of Substituted Hydrazine Sulfates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted hydrazine sulfates are a class of organic compounds that have garnered significant interest in various scientific fields, from industrial chemistry to pharmaceutical development. As derivatives of hydrazine sulfate (N₂H₄·H₂SO₄), these compounds feature the replacement of one or more hydrogen atoms on the hydrazine moiety with organic substituents, such as alkyl or aryl groups. This structural modification allows for a wide range of physicochemical properties and biological activities, making them versatile building blocks in organic synthesis and potential therapeutic agents.
Historically, hydrazine compounds have been recognized for their biological effects since the early 20th century. One of the most notable applications of a hydrazine derivative in medicine is the use of procarbazine in cancer chemotherapy.[1] This has spurred further investigation into related compounds, including substituted hydrazine sulfates, for their potential anticancer properties. A significant area of research has focused on the ability of hydrazine sulfate and its derivatives to modulate metabolic pathways in cancer cells, particularly their inhibitory effect on gluconeogenesis, the process of generating glucose from non-carbohydrate sources.[2] This whitepaper provides a comprehensive overview of the discovery, synthesis, and proposed mechanisms of action of substituted hydrazine sulfates, with a focus on detailed experimental protocols and quantitative data to support further research and development in this area.
Experimental Protocols
The synthesis of substituted hydrazine sulfates typically involves the formation of a substituted hydrazine followed by its conversion to the sulfate salt. The following protocols are detailed examples for the preparation of unsubstituted hydrazine sulfate and a selection of its substituted derivatives.
Protocol 1: Synthesis of Hydrazine Sulfate via the Hypochlorite-Ketazine Process
This method involves the reaction of ammonia with sodium hypochlorite in the presence of a ketone to form a ketazine, which is then hydrolyzed to yield hydrazine sulfate.[2][3][4]
Materials:
-
Ammonia solution (concentrated)
-
Methyl ethyl ketone (MEK)
-
Sodium hypochlorite solution (e.g., household bleach)
-
Sulfuric acid (concentrated)
-
Gelatin (optional, as a catalyst)
Procedure:
-
In a well-ventilated fume hood, combine 250 mL of concentrated ammonia solution with 100 mL of methyl ethyl ketone in a suitable reaction vessel. A small amount of gelatin (e.g., a few hundred milligrams) can be added to the ammonia solution.
-
Cool the mixture in an ice bath to approximately 0°C.
-
Slowly add a stoichiometric amount of sodium hypochlorite solution dropwise to the cooled and stirred ammonia-ketone mixture. The addition should be controlled to prevent excessive foaming and temperature rise.
-
After the addition is complete, continue stirring the mixture until the evolution of gas ceases.
-
Allow the mixture to stand, and it will separate into two layers. The upper organic layer contains the methyl ethyl ketazine.
-
Separate the upper ketazine layer using a separatory funnel.
-
In a separate beaker, carefully add 20 mL of concentrated sulfuric acid to 100 mL of water to prepare a dilute sulfuric acid solution. Caution: Always add acid to water, not the other way around.
-
Heat the dilute sulfuric acid solution and add it to the separated ketazine layer with continuous stirring.
-
Hydrolysis of the ketazine will occur, and upon cooling, crystals of hydrazine sulfate will precipitate.
-
Collect the crystals by filtration, wash with cold water, and dry.
Protocol 2: Synthesis of Methylhydrazine Sulfate
This procedure details the methylation of a benzalazine intermediate followed by hydrolysis to yield methylhydrazine sulfate.
Materials:
-
Hydrazine sulfate
-
Aqueous ammonia (28%)
-
Benzaldehyde
-
Dimethyl sulfate (Caution: Highly toxic and carcinogenic)
-
Benzene (thiophene-free)
-
Ethyl alcohol (absolute and 80%)
-
Water
Procedure:
-
Part A: Preparation of Benzalazine
-
In a 5-liter round-bottomed flask equipped with a mechanical stirrer, dissolve 240 g (1.85 moles) of powdered hydrazine sulfate in 1.8 liters of water and 230 cc of 28% aqueous ammonia.
-
With vigorous stirring, add 440 cc (4.35 moles) of benzaldehyde from a separatory funnel over 4-5 hours.
-
Continue stirring for an additional 2 hours.
-
Filter the precipitated benzalazine with suction, wash with water, and press thoroughly.
-
Recrystallize the product from 800 cc of boiling 95% ethyl alcohol to obtain yellow needles of benzalazine. The typical yield is 350-360 g (91-94%).
-
-
Part B: Synthesis of Methylhydrazine Sulfate
-
In a 3-liter round-bottomed flask with a reflux condenser, mix 200 g (0.96 mole) of benzalazine, 350 cc of dry benzene, and 100 cc (1.05 moles) of dimethyl sulfate.
-
Heat the mixture on a water bath to a gentle reflux for five hours with occasional shaking.
-
Cool the mixture and decompose the solid addition product by adding 600 cc of water and shaking until the solid dissolves.
-
Remove benzene and unreacted benzaldehyde by steam distillation.
-
Cool the residual liquor and treat with 15-20 cc of benzaldehyde and let it stand overnight to remove any unreacted hydrazine sulfate.
-
Filter the solution and evaporate the filtrate under reduced pressure on a water bath to a semi-crystalline mass.
-
Further, desiccate the mass by evaporating twice with 50-cc portions of absolute ethyl alcohol under reduced pressure.
-
Crush the resulting crystalline cake with 50 cc of absolute ethyl alcohol, filter, and repeat the process.
-
Dry the white, crystalline product in a vacuum desiccator. The yield of methylhydrazine sulfate is typically 105-110 g (76-80%). For further purification, it can be recrystallized from boiling 80% ethyl alcohol.
-
Protocol 3: Synthesis of p-Tolylhydrazine Sulfate
This protocol describes the synthesis of an aryl hydrazine sulfate from the corresponding aromatic amine.
Materials:
-
p-Toluidine
-
Hydrochloric acid
-
Sodium nitrite
-
Sodium bisulfite
-
Sulfuric acid
Procedure:
-
Dissolve p-toluidine in hydrochloric acid and cool the solution to 0-5°C in an ice bath.
-
Slowly add a cooled aqueous solution of sodium nitrite to the p-toluidine hydrochloride solution to form the diazonium salt. Maintain the temperature below 5°C.
-
In a separate vessel, prepare a solution of sodium bisulfite in water.
-
Slowly add the diazonium salt solution to the sodium bisulfite solution while keeping the temperature low.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to complete the reduction.
-
Cool the reaction mixture and acidify with sulfuric acid to precipitate p-tolylhydrazine sulfate.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Quantitative Data
The following tables summarize key quantitative data for hydrazine sulfate and some of its substituted derivatives based on available literature.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Yield (%) | Reference |
| Hydrazine Sulfate | N₂H₆SO₄ | 130.12 | 254 (decomposes) | White crystalline solid | 34-37 | Organic Syntheses, Coll. Vol. 1, p.309 (1941) |
| Methylhydrazine Sulfate | CH₈N₂O₄S | 144.15 | 141-142 | White crystalline solid | 76-80 | Organic Syntheses, Coll. Vol. 2, p.395 (1943) |
| p-Tolylhydrazine Hydrochloride | C₇H₁₁ClN₂ | 158.63 | >200 (decomposes) | Crystalline solid | - | |
| 4-Chlorophenylhydrazine Hydrochloride | C₆H₈Cl₂N₂ | 179.05 | - | Crystalline solid | 88.1-98.2 | [4] |
*Note: Data for hydrochloride salts are included due to the availability of detailed synthesis information. The corresponding sulfate salts would be prepared by a similar final acidification step with sulfuric acid.
| Compound Name | Spectroscopic Data | Reference |
| Hydrazine Sulfate | IR (KBr, cm⁻¹): Shows characteristic peaks for N-H stretching, N-H bending, and sulfate group vibrations. A typical absorption for N=N is at 2350 cm⁻¹. | [5][6] |
| Methylhydrazine Sulfate | ¹H NMR: Spectral data is available and can be used for characterization. | [7] |
| Phenylhydrazine Sulfate | ¹H NMR, ¹³C NMR, IR, UV-VIS: Spectral data available in databases. | [8] |
| 4-Chlorophenylhydrazine Hydrochloride | ¹H NMR (400 MHz, DMSO-d6): δ 7.00 – 7.02 (d, 2H), 7.32 – 7.34 (d, 2H), 8.46 (s, broad, 1H), 10.34 (d, broad, 3H). | [9] |
Signaling Pathways and Mechanisms of Action
A primary area of investigation for hydrazine sulfate and its derivatives in drug development, particularly in oncology, is their effect on cellular metabolism. Cancer cells often exhibit a high rate of glycolysis, even in the presence of oxygen (the Warburg effect), and rely on gluconeogenesis in the liver to provide the necessary glucose. Hydrazine sulfate has been proposed to inhibit gluconeogenesis, thereby depriving cancer cells of a key energy source.
The key enzyme in the gluconeogenesis pathway that is thought to be inhibited by hydrazine and its derivatives is phosphoenolpyruvate carboxykinase (PEPCK) . This enzyme catalyzes the conversion of oxaloacetate to phosphoenolpyruvate, a rate-limiting step in gluconeogenesis.
Caption: Gluconeogenesis pathway and the inhibitory action of substituted hydrazine sulfates.
Experimental and Logical Workflows
The discovery and development of novel substituted hydrazine sulfates follow a structured workflow, from initial synthesis to biological evaluation.
Caption: General workflow for the synthesis and evaluation of substituted hydrazine sulfates.
Conclusion
Substituted hydrazine sulfates represent a versatile and historically significant class of compounds with ongoing relevance in both industrial and pharmaceutical research. The synthetic routes to these molecules are well-established, allowing for the generation of a diverse library of derivatives. The investigation into their mechanism of action, particularly the inhibition of gluconeogenesis, continues to be a promising avenue for the development of novel therapeutic agents. This technical guide provides a foundational overview of the synthesis and biological rationale for the study of substituted hydrazine sulfates, intended to facilitate further research and innovation in this field. The detailed protocols and compiled data serve as a practical resource for scientists engaged in the discovery and development of new chemical entities.
References
- 1. Physiology, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrazine sulfate(10034-93-2) IR Spectrum [chemicalbook.com]
- 7. Methylhydrazine sulfate (302-15-8) 1H NMR spectrum [chemicalbook.com]
- 8. Phenylhydrazine sulfate | C6H10N2O4S | CID 6451410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
CAS number and molecular weight of heptyl-hydrazine sulfate
This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of heptyl-hydrazine sulfate, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Data
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Heptylhydrazine | 2656-72-6[1] | C₇H₁₈N₂ | 130.231[1] |
| Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98.08 |
| Heptyl-hydrazine Sulfate | Not Assigned | C₇H₂₀N₂O₄S | 228.31 |
Experimental Protocols
2.1. Synthesis of Alkylhydrazine Sulfate (General Procedure)
This protocol is adapted from the synthesis of methylhydrazine sulfate and can serve as a general method for the preparation of heptyl-hydrazine sulfate. The synthesis involves the alkylation of a hydrazine precursor followed by salt formation with sulfuric acid.
Materials:
-
Hydrazine sulfate
-
Aqueous ammonia
-
Heptaldehyde (as a precursor to heptylhydrazine)
-
Benzene (or other suitable organic solvent)
-
Dimethyl sulfate (as an example alkylating agent, to be replaced with a suitable heptylating agent)
-
Sulfuric acid
-
Ethanol
Procedure:
-
Preparation of the Hydrazine Base: In a round-bottom flask equipped with a mechanical stirrer, dissolve powdered hydrazine sulfate in water and aqueous ammonia.
-
Formation of the Hydrazone: To the stirred solution, slowly add heptaldehyde. The reaction mixture is stirred for several hours to form the corresponding heptalazine (a hydrazone).
-
Alkylation: The formed heptalazine is then reacted with a suitable alkylating agent in a solvent like benzene. The mixture is refluxed for several hours.
-
Hydrolysis and Salt Formation: After cooling, the reaction mixture is treated with water to decompose any unreacted starting material. Concentrated sulfuric acid is then carefully added to the aqueous layer, leading to the precipitation of the crude heptyl-hydrazine sulfate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as boiling 80% ethanol. The pure crystals are then filtered, washed with cold ethanol, and dried in a vacuum desiccator.[2]
2.2. Analytical Method for the Determination of Alkylhydrazines
The analysis of alkylhydrazines in biological or environmental samples often requires derivatization to improve stability and chromatographic performance. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common analytical techniques.
General Workflow:
-
Sample Preparation:
-
Derivatization:
-
Extraction of the Derivative:
-
The resulting hydrazone derivative is extracted from the aqueous phase using a suitable organic solvent like ethyl acetate or methylene chloride.[3]
-
-
Analysis:
-
The extracted derivative is then analyzed by GC or HPLC.
-
GC Analysis: A nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) can be used for detection, providing high sensitivity and selectivity.[3][5]
-
HPLC Analysis: An electrochemical detector (ED) is often employed for the sensitive detection of hydrazine derivatives.[5]
-
Signaling Pathways and Biological Activity
Specific signaling pathways directly modulated by heptyl-hydrazine have not been extensively characterized in publicly available literature. However, the biological activities of hydrazine derivatives and their hydrazones are subjects of broad research interest.
Hydrazine derivatives have been investigated for a range of pharmacological activities. For instance, hydralazine, a hydrazine-containing compound, is a known vasodilator that is believed to act by interfering with calcium transport in vascular smooth muscle, leading to the inhibition of calcium release from the sarcoplasmic reticulum.[6][7]
Hydrazones, which can be formed from hydrazines, exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[8][9][10] The mechanism of action for these activities often involves the interaction of the hydrazone moiety with various biological targets, such as enzymes and receptors.
Visualizations
Caption: General workflow for the synthesis of heptyl-hydrazine sulfate.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. TABLE 6-1, Analytical Methods for Determining Hydrazine, 1,1-Dimethylhydrazine, and 1,2-Dimethylhydrazine in Biological Samplesa - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Heptyl-Hydrazine Sulfate: An Examination of Potential Biological Activities
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide aims to provide a comprehensive overview of the potential biological activities of heptyl-hydrazine sulfate. A thorough investigation of scientific literature and patent databases was conducted to collate and analyze existing data on its pharmacological properties, mechanism of action, and in vitro/in vivo studies. This document presents a structured summary of the available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate a deeper understanding of this compound for research and development purposes.
Introduction
Hydrazine derivatives have long been a source of interest in medicinal chemistry due to their diverse biological activities. Many compounds within this class have been investigated for their potential as therapeutic agents, with some achieving clinical significance. This guide focuses specifically on heptyl-hydrazine sulfate, a hydrazine derivative characterized by a seven-carbon alkyl chain. The objective of this document is to consolidate the current scientific knowledge regarding its biological effects to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development.
Search Methodology
An extensive search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, was performed to identify primary research articles, reviews, and patents related to heptyl-hydrazine sulfate. Search terms included "heptyl-hydrazine sulfate," "heptylhydrazine," and combinations with terms such as "biological activity," "pharmacology," "mechanism of action," "in vitro," and "in vivo."
Biological Activities and Quantitative Data
Despite a comprehensive search of the available scientific literature, no studies detailing the biological activities of heptyl-hydrazine sulfate were identified. Consequently, there is a lack of quantitative data, such as IC50, Ki, or EC50 values, to report at this time. The absence of published research suggests that heptyl-hydrazine sulfate is a novel or understudied compound.
Experimental Protocols
As no experimental studies on heptyl-hydrazine sulfate were found, this section cannot provide detailed methodologies. Future research would necessitate the development and validation of protocols to assess its potential biological targets and effects.
Potential Signaling Pathways and Experimental Workflows (Hypothetical)
Given the absence of specific data for heptyl-hydrazine sulfate, we can hypothesize potential areas of investigation based on the known activities of other alkylhydrazines. For instance, some hydrazine derivatives are known to interact with enzymes involved in neurotransmitter metabolism. A hypothetical experimental workflow to investigate this is presented below.
Conclusion and Future Directions
The current body of scientific literature lacks any data on the biological activities of heptyl-hydrazine sulfate. This presents a significant knowledge gap but also an opportunity for novel research. Future studies should focus on initial in vitro screening against a broad range of biological targets to identify potential areas of pharmacological relevance. Should any significant activity be observed, further investigation into its mechanism of action and subsequent in vivo studies would be warranted. The structural similarity to other known bioactive hydrazine derivatives suggests that such investigations could potentially unveil novel therapeutic applications. Researchers are encouraged to undertake foundational studies to characterize this compound and its effects.
Navigating the Spectroscopic Landscape of Heptyl-hydrazine Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptyl-hydrazine sulfate is a compound of interest within the broader class of hydrazine derivatives, which have applications in pharmaceuticals, agrochemicals, and as energetic materials. A thorough understanding of its structural and chemical properties through spectroscopic analysis is paramount for its development and application. This technical guide addresses the challenge of obtaining and interpreting spectroscopic data (NMR, IR, and Mass Spectrometry) for heptyl-hydrazine sulfate.
Spectroscopic Data of Related Compounds
To aid researchers in the characterization of heptyl-hydrazine sulfate, we present spectroscopic data for two key related compounds: hydrazine sulfate (the parent salt) and sodium n-heptyl sulphate (which provides insight into the heptyl chain).
Infrared (IR) Spectroscopy of Hydrazine Sulfate
The IR spectrum of hydrazine sulfate provides characteristic absorption bands for the hydrazine and sulfate moieties. While a detailed peak list is not consistently published, the following table summarizes the expected characteristic absorptions. A key absorption for hydrazine (N=N) is reported around 2350 cm⁻¹[1]. Other expected peaks are associated with N-H and S-O stretching and bending modes.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| N-H | 3200-3400 | Stretching |
| N-H | 1590-1650 | Bending |
| S=O | 1210-1260 | Stretching (Sulfate) |
| Hydrazine (N=N) | ~2350 | Stretching[1] |
¹H NMR Spectroscopy of Sodium n-Heptyl Sulphate
The ¹H NMR spectrum of sodium n-heptyl sulphate can serve as a reference for the signals expected from the heptyl chain in heptyl-hydrazine sulfate. The chemical shifts are influenced by the electronegative sulfate group.
| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (Terminal) | ~0.9 | Triplet | 3H |
| -(CH₂)₅- | ~1.2-1.4 | Multiplet | 10H |
| -CH₂-O- | ~3.9-4.1 | Triplet | 2H |
Experimental Protocols: Synthesis of Hydrazine Sulfate
The synthesis of heptyl-hydrazine sulfate would likely start with the synthesis of hydrazine, followed by the introduction of the heptyl group and salt formation. The following is a well-established protocol for the synthesis of the parent compound, hydrazine sulfate, which can be adapted by researchers.
Hypochlorite-Ketazine Process for Hydrazine Sulfate Synthesis
This method involves the reaction of ammonia with a ketone in the presence of sodium hypochlorite to form a ketazine, which is then hydrolyzed to yield hydrazine sulfate.
Materials:
-
Concentrated Ammonia Solution (e.g., 25-30%)
-
Methyl Ethyl Ketone (MEK) or Acetone
-
Sodium Hypochlorite Solution (Bleach, e.g., 6-10%)
-
Concentrated Sulfuric Acid (98%)
-
Toluene (optional, for extraction)
Procedure:
-
In a well-ventilated fume hood, combine 250 mL of concentrated ammonia solution with 100 mL of methyl ethyl ketone in a suitable reaction vessel.
-
Stir the mixture vigorously for approximately 10 minutes to ensure thorough mixing.
-
Slowly add a quarter mole equivalent of sodium hypochlorite solution (e.g., approximately 186 g of 10% bleach or 310 g of 6% bleach) to the stirring mixture. The addition should be controlled to manage the exothermic reaction and vigorous bubbling.
-
After the addition is complete, continue stirring until the bubbling ceases.
-
Allow the mixture to stand for several hours until it separates into two distinct, clear layers. The upper layer is the methyl ethyl ketazine. If separation is not clean, an extraction with toluene may be necessary.
-
Carefully separate the upper ketazine layer using a separatory funnel.
-
In a separate beaker, prepare a dilute sulfuric acid solution by cautiously adding 20 mL of concentrated sulfuric acid to 100 mL of water with stirring. This solution will become hot.
-
While the sulfuric acid solution is still hot, add it directly to the separated ketazine layer and stir.
-
The hydrolysis of the ketazine will lead to the precipitation of hydrazine sulfate crystals.
-
Allow the solution to cool to room temperature, and then filter the crystals.
-
The collected crystals of hydrazine sulfate can be washed with a small amount of cold alcohol and then dried.
Proposed Workflow for Synthesis and Analysis of Heptyl-hydrazine Sulfate
The following diagram outlines a logical workflow for a researcher to synthesize and characterize heptyl-hydrazine sulfate.
References
In-depth Technical Guide: Theoretical and Computational Studies of Heptyl-hydrazine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theoretical Framework for the Study of Hydrazine Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for predicting the molecular properties and reactivity of hydrazine derivatives with a high degree of accuracy and efficiency.[1] These theoretical approaches enable the microscopic observation of molecular and intermolecular reactions, the prediction of reaction transition states and intermediates, and the determination of reaction rates and thermodynamic parameters.[2]
Geometric Optimization and Molecular Properties
A fundamental step in the theoretical study of a molecule is the optimization of its geometry. For hydrazine derivatives, computational methods such as DFT with the B3LYP functional and a 6-31G(d,p) basis set have been successfully employed to determine stable molecular conformations.[1] This level of theory has demonstrated reliability in reproducing experimental results with minimal computational effort.[1]
Once the geometry is optimized, a range of molecular parameters can be calculated to understand the compound's electronic structure and reactivity. These include:
-
Atomic Charges and Electronic Density Distributions: These parameters provide insight into the distribution of electrons within the molecule, highlighting regions of positive and negative charge.
-
Electrostatic Potentials: Mapping the electrostatic potential onto the electron density surface helps to visualize regions that are susceptible to electrophilic or nucleophilic attack.
-
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity, with the HOMO-LUMO gap being an indicator of chemical stability.[1]
-
Dipole Moments: The dipole moment provides information about the overall polarity of the molecule.[1]
Reactivity and Mechanistic Studies
Theoretical methods are invaluable for elucidating reaction mechanisms. For instance, quantum chemical calculations can be used to determine the energy barriers for various reaction pathways, such as the decomposition of hydrazine derivatives.[2] Density functional theory (DFT) has been used to demonstrate that single vacancies on graphitic layers can act as active sites for hydrazine decomposition.[3] Such studies can identify the most favorable reaction pathways and the role of catalysts or surrounding media.
Proposed Experimental Protocols for Heptyl-hydrazine Sulfate
While specific experimental protocols for heptyl-hydrazine sulfate are not documented, standard methodologies for the synthesis and characterization of hydrazine derivatives can be adapted.
Synthesis of Hydrazine Derivatives
A common method for the synthesis of hydrazine derivatives is the Hypochlorite-Ketazine Process.[4]
Protocol:
-
Mix concentrated ammonia with a ketone (e.g., methyl ethyl ketone) and a small amount of gelatin, then cool the mixture to 0°C.
-
Add sodium hypochlorite dropwise until the stoichiometric amount is reached. A hydrophobic azine will separate from the aqueous layer.
-
Separate the azine and mix it with a stoichiometric amount of sulfuric acid (e.g., ~17%).
-
Heat the mixture to the boiling point of the ketone to ensure complete hydrolysis of the azine.
-
Cool the solution to 0°C to precipitate the hydrazine sulfate.
-
Collect the precipitate by vacuum filtration.
Characterization Techniques
A combination of experimental and theoretical methods is often employed for a comprehensive understanding of hydrazine derivatives.[1]
Experimental Characterization:
-
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are essential for confirming the structure of the synthesized compound.
-
X-ray Crystallography: This technique provides precise information about the three-dimensional arrangement of atoms in the crystalline state, which can be used to validate the results of theoretical geometry optimizations.
Potential Signaling Pathways and Biological Interactions
While no specific signaling pathways have been elucidated for heptyl-hydrazine sulfate, the parent compound, hydrazine sulfate, has been investigated for its effects on cellular metabolism, particularly in the context of cancer cachexia.
Hydrazine sulfate is known to be an inhibitor of the enzyme phosphoenolpyruvate carboxykinase (PEPCK), which is a key enzyme in the gluconeogenesis pathway.[5] By inhibiting this enzyme, hydrazine sulfate can interrupt the host's energy-wasting process that can be a result of a malignant process.[5]
The logical workflow for investigating the mechanism of action of a new hydrazine derivative like heptyl-hydrazine sulfate would involve a series of in vitro and in silico studies.
Caption: Logical workflow for investigating the mechanism of action of heptyl-hydrazine sulfate.
Quantitative Data from Analogous Compounds
While quantitative data for heptyl-hydrazine sulfate is unavailable, the following table summarizes typical bond lengths calculated for other hydrazine derivatives using various computational methods. This provides a reference for the expected range of values.
| Bond | AM1 (Å) | CNDO (Å) | HF (Å) | DFT/B3LYP (Å) |
| N-N (Hydrazine Core) | 1.35 | 1.28 | 1.39 | 1.42 |
| C-N (Hydrazine-Aryl) | 1.40 | 1.45 | 1.38 | 1.39 |
| C=N (Imine Linkage) | 1.28 | 1.27 | 1.26 | 1.29 |
Note: The values in this table are representative and are sourced from a study on (E)-1-(2,4-dinitrophenyl)-2-(substituted-benzylidene) hydrazines.[1] The actual bond lengths for heptyl-hydrazine sulfate will vary.
Conclusion and Future Directions
The theoretical and computational study of heptyl-hydrazine sulfate represents a promising area for future research. By applying the established methodologies outlined in this guide, researchers can gain significant insights into its molecular structure, reactivity, and potential as a therapeutic agent. Future work should focus on performing dedicated computational studies on heptyl-hydrazine sulfate to generate specific quantitative data. Subsequently, these theoretical predictions should be validated through experimental synthesis and characterization, followed by biological assays to investigate its mechanism of action and potential therapeutic efficacy. This integrated approach will be crucial for advancing our understanding of this specific hydrazine derivative and its potential applications in drug development.
References
- 1. revues.imist.ma [revues.imist.ma]
- 2. Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods [mdpi.com]
- 3. Selective decomposition of hydrazine over metal free carbonaceous materials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Hydrazine sulfate - Sciencemadness Wiki [sciencemadness.org]
- 5. Hydrazine sulfate: a current perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Derivatization of Carbonyls Using Heptyl-Hydrazine Sulfate
Disclaimer: The following application notes and protocols describe the hypothetical use of heptyl-hydrazine sulfate as a derivatization agent for carbonyl compounds. As of the latest literature review, heptyl-hydrazine sulfate is not a commonly documented reagent for this purpose. The procedures and data presented are based on the well-established principles of other hydrazine-based derivatization agents, such as 2,4-Dinitrophenylhydrazine (DNPH), and are intended to provide a scientifically sound framework for potential applications.
Introduction
The quantitative analysis of carbonyl compounds (aldehydes and ketones) in complex matrices, such as biological fluids and environmental samples, presents analytical challenges. These compounds often exhibit poor ionization efficiency in electrospray ionization mass spectrometry (ESI-MS) and may have limited retention in reversed-phase liquid chromatography (RPLC).[1]
Chemical derivatization is a widely employed strategy to overcome these limitations. Hydrazine-based reagents react with the carbonyl functional group to form stable hydrazone derivatives.[1][2] This process can significantly enhance the analytical performance by:
-
Improving Chromatographic Separation: The addition of a chemical moiety can alter the polarity and hydrophobicity of the analyte, leading to better separation.
-
Increasing Detection Sensitivity: The introduction of a readily ionizable group, such as a basic hydrazine, can dramatically improve the ionization efficiency in ESI-MS.[2]
Heptyl-hydrazine, as a derivatization agent, offers the potential advantage of introducing a seven-carbon alkyl chain. This increased hydrophobicity is expected to enhance the retention of small, polar carbonyl compounds on RPLC columns, thereby improving their separation from the solvent front and other matrix components. The basic hydrazine functional group is also expected to facilitate sensitive detection by positive-ion ESI-MS.
Reaction Mechanism
Heptyl-hydrazine reacts with the carbonyl carbon of an aldehyde or ketone in a nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed and results in the formation of a stable heptyl-hydrazone derivative and a molecule of water.
Caption: Reaction of heptyl-hydrazine with a carbonyl compound.
Experimental Protocols
The following protocols are provided as a template and may require optimization depending on the specific carbonyl compounds of interest and the sample matrix.
Materials and Reagents
-
Heptyl-hydrazine sulfate (hypothetical reagent)
-
Carbonyl standards (e.g., formaldehyde, acetaldehyde, acetone)
-
Internal Standard (IS): A structurally similar carbonyl compound not expected to be in the sample, or a stable isotope-labeled version of the analyte.
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Hydrochloric acid (for catalyst)
-
Plasma or other biological samples
Protocol 1: Derivatization of Carbonyls in Plasma
This protocol is adapted from general methods for hydrazine derivatization in biological fluids.[3]
1. Reagent Preparation:
- Derivatization Reagent Solution (10 mg/mL): Dissolve 100 mg of heptyl-hydrazine sulfate in 10 mL of 50:50 (v/v) acetonitrile/water.
- Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the selected IS in methanol.
- Working IS Solution (10 µg/mL): Dilute the IS stock solution with methanol.
- Catalyst Solution (0.1 M HCl): Prepare a solution of 0.1 M hydrochloric acid in water.
2. Sample Preparation and Protein Precipitation:
- To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
- Add 10 µL of the working IS solution (10 µg/mL).
- Add 400 µL of cold acetonitrile to precipitate proteins.
- Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
3. Derivatization Reaction:
- Transfer the supernatant from the previous step to a clean microcentrifuge tube.
- Add 50 µL of the derivatization reagent solution (10 mg/mL).
- Add 10 µL of the catalyst solution (0.1 M HCl).
- Vortex briefly and incubate at 60°C for 30 minutes.
4. Sample Clean-up:
- After incubation, evaporate the sample to dryness under a gentle stream of nitrogen at 40°C.[3]
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water/acetonitrile with 0.1% formic acid).
- Vortex and centrifuge to pellet any insoluble material.
- Transfer the supernatant to an LC autosampler vial for analysis.
Workflow Diagram
Caption: Workflow for carbonyl derivatization in plasma.
Proposed LC-MS/MS Method
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize source temperature, gas flows, and spray voltage for the specific instrument.
-
SRM Transitions: Determine the precursor ion ([M+H]⁺) for each heptyl-hydrazone derivative and identify stable product ions through infusion experiments. See Table 1 for predicted values.
-
Data Presentation
The derivatization with heptyl-hydrazine adds a mass of approximately 112.22 Da (C7H16N2) to the parent carbonyl compound. The table below summarizes the expected mass-to-charge ratios for several common carbonyls.
| Carbonyl Compound | Molecular Formula | Molecular Weight ( g/mol ) | Heptyl-hydrazone Derivative [M+H]⁺ (m/z) | Predicted Precursor Ion (m/z) | Predicted Product Ion (m/z) |
| Formaldehyde | CH₂O | 30.03 | 143.25 | 143.3 | 114.2 (Loss of N₂H₃) |
| Acetaldehyde | C₂H₄O | 44.05 | 157.27 | 157.3 | 114.2 (Loss of C₂H₃N) |
| Acetone | C₃H₆O | 58.08 | 171.29 | 171.3 | 114.2 (Loss of C₃H₅N) |
| Propionaldehyde | C₃H₆O | 58.08 | 171.29 | 171.3 | 128.2 (Loss of C₂H₅) |
| Butyraldehyde | C₄H₈O | 72.11 | 185.32 | 185.3 | 128.2 (Loss of C₃H₇) |
Table 1: Predicted mass spectrometric data for carbonyls derivatized with heptyl-hydrazine.
Logical Framework for Derivatization
The use of heptyl-hydrazine sulfate as a derivatization agent is a strategic approach to enhance the analysis of carbonyl compounds by LC-MS. The logical flow of this strategy is to chemically modify the analyte to improve its analytical properties.
References
Application Note: Protocol for Carbonyl Derivatization using Hydrazine Reagents for Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the derivatization of carbonyl-containing compounds (aldehydes and ketones) using hydrazine-based reagents for subsequent analysis by mass spectrometry (MS). While this protocol provides a general framework, specific optimization may be required for different hydrazine reagents and analytes. The derivatization process enhances the ionization efficiency and chromatographic separation of carbonyl compounds, which often exhibit poor MS sensitivity in their native form. This method is applicable to a wide range of research areas, including metabolomics, environmental analysis, and pharmaceutical development.
Introduction
The quantitative analysis of low-molecular-weight aldehydes and ketones in complex biological and environmental matrices presents a significant analytical challenge due to their volatility, low ionization efficiency, and the presence of isomers. Chemical derivatization is a widely employed strategy to overcome these limitations. Hydrazine-based reagents react with the carbonyl group to form stable hydrazone derivatives.[1][2][3] This derivatization improves the chromatographic retention and increases the molecular weight of the analytes. Furthermore, the introduction of a readily ionizable moiety significantly enhances the signal intensity in mass spectrometry, enabling sensitive and specific quantification.[4][5]
A variety of hydrazine reagents, such as 2,4-dinitrophenylhydrazine (DNPH), dansylhydrazine, and 2-hydrazinoquinoline, have been successfully utilized for the derivatization of carbonyls for LC-MS analysis.[4][6][7] The choice of reagent depends on the specific application, the nature of the analyte, and the desired sensitivity. This document outlines a general protocol that can be adapted for various hydrazine derivatives.
Experimental Protocols
Materials and Reagents
-
Hydrazine Derivatization Reagent: (e.g., Heptyl-hydrazine sulfate, 2,4-Dinitrophenylhydrazine, Dansylhydrazine)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Acid Catalyst (optional): Formic acid, Acetic acid, or Hydrochloric acid
-
Internal Standard: A structurally similar carbonyl compound or an isotopically labeled analog.
-
Sample Matrix: (e.g., plasma, urine, environmental extract)
-
Solid Phase Extraction (SPE) Cartridges (optional): For sample cleanup and enrichment.
Standard Solution Preparation
-
Stock Solution of Derivatization Reagent: Prepare a stock solution of the hydrazine reagent (e.g., 10 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Working Solution of Derivatization Reagent: Dilute the stock solution to the desired working concentration (e.g., 1 mg/mL) with the reaction solvent.
-
Stock Solution of Analyte Standard: Prepare a stock solution of the target carbonyl compound(s) (e.g., 1 mg/mL) in a suitable solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve.
-
Internal Standard Solution: Prepare a stock and working solution of the internal standard at a fixed concentration.
Sample Preparation and Derivatization
-
Sample Collection and Pre-treatment: Collect the biological or environmental sample. For biological samples like plasma, protein precipitation is often necessary. This can be achieved by adding a 3-fold excess of cold acetonitrile or methanol, followed by centrifugation to pellet the precipitated proteins.[8]
-
Derivatization Reaction:
-
To a specific volume of the pre-treated sample, standard, or blank (e.g., 100 µL), add the internal standard solution.
-
Add the hydrazine derivatization reagent working solution. The molar ratio of the derivatization reagent to the expected maximum concentration of the analyte should be in large excess to ensure complete reaction.
-
If necessary, add a small amount of acid catalyst (e.g., 1-5% of the total volume) to facilitate the reaction. The optimal pH for hydrazone formation is typically around 4.5.[1]
-
Vortex the mixture gently to ensure thorough mixing.
-
Incubate the reaction mixture. The incubation time and temperature will depend on the specific hydrazine reagent and analyte and should be optimized. Typical conditions range from 30 minutes to several hours at temperatures from room temperature to 60°C.
-
-
Reaction Quenching and Sample Cleanup (Optional):
-
After incubation, the reaction can be stopped by adding a quenching agent or by dilution with the mobile phase.
-
For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove excess reagent and other interfering substances. The choice of SPE sorbent will depend on the properties of the derivatized analyte.
-
-
Final Sample Preparation: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.[8]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of hydrazone derivatives.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%), is typically employed.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common for standard analytical columns.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for the analysis of hydrazone derivatives, as the introduced hydrazine moiety is readily protonated.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantitative analysis, providing high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
-
Optimization: The MS parameters, including declustering potential, collision energy, and source temperature, should be optimized for each derivatized analyte to achieve the best sensitivity.
-
Data Presentation
The quantitative data should be summarized in tables for clear comparison.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Carbonyl 1 | User Defined | User Defined | User Defined | User Defined | User Defined |
| Carbonyl 2 | User Defined | User Defined | User Defined | User Defined | User Defined |
| Internal Standard | User Defined | User Defined | User Defined | - | - |
Table 1: Example of a data summary table for quantitative LC-MS/MS analysis of derivatized carbonyl compounds.
Visualizations
Derivatization Reaction Workflow
References
- 1. Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Confirmation of hydrazone formation in HYNIC-peptide conjugate preparation, and its hydrolysis during labeling with (99m)Tc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis [mdpi.com]
- 8. cac.yorku.ca [cac.yorku.ca]
Application Notes and Protocols: Hydrazine and Hydrazide Chemistry in Proteomics Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "heptyl-hydrazine sulfate" is not a recognized reagent in published proteomics literature. The following application notes and protocols are based on the well-established use of hydrazine and its derivatives (hydrazide chemistry), which are central to glycoproteomics research. It is presumed that the intended topic of interest relates to these applications.
Introduction to Hydrazide Chemistry in Proteomics
Hydrazine and hydrazide-functionalized reagents are pivotal tools in proteomics, particularly for the enrichment and analysis of glycoproteins (glycoproteomics). The fundamental principle lies in the selective chemical reaction between hydrazide groups and aldehydes. Since glycoproteins contain carbohydrate moieties (glycans) with cis-diol groups, these can be oxidized to aldehydes using a mild oxidant like sodium periodate. These newly formed aldehydes then react with hydrazide groups immobilized on a solid support (e.g., beads or resin), forming a stable covalent hydrazone bond. This process allows for the specific capture and enrichment of glycoproteins or glycopeptides from complex biological samples.[1][2][3][4]
Subsequent to capture, the non-glycosylated components of the sample are washed away. The enriched glycoproteins can then be subjected to enzymatic digestion (e.g., with trypsin) while still on the solid support. Following further washing to remove non-glycopeptide fragments, the captured N-linked glycopeptides are typically released for mass spectrometry analysis by enzymatic cleavage of the glycan using Peptide-N-Glycosidase F (PNGase F).[1][4]
Key Applications in Proteomics Research
-
Glycoprotein Enrichment for Biomarker Discovery: Aberrant glycosylation is a hallmark of many diseases, including cancer. Hydrazide chemistry enables the selective enrichment of glycoproteins from complex biological fluids like plasma or serum, facilitating the identification of disease-specific glycoprotein biomarkers.[2]
-
Mapping Glycosylation Sites: By enriching for glycopeptides, researchers can more easily identify the specific asparagine (N-linked) or serine/threonine (O-linked) residues that are modified with glycans.
-
Comparative Glycoproteomics: This technique is used to compare the glycoproteomes of different cell states (e.g., healthy vs. diseased, treated vs. untreated) to understand changes in protein glycosylation patterns.
-
Release of N- and O-linked Glycans: Hydrazinolysis, the treatment of glycoproteins with hydrazine, is a chemical method used to release both N- and O-linked glycans from the protein backbone for subsequent analysis of the glycans themselves.[5][6][7][8]
Quantitative Data Summary
The following table summarizes the number of N-glycoprotein identifications from human plasma using hydrazide chemistry in a study that combined this technique with multicomponent immunoaffinity subtraction and 2D-LC-MS/MS.
| Sample | Number of N-glycopeptides Identified | Number of Non-redundant N-glycoproteins |
| Human Plasma | 2053 | 303 |
Table adapted from a study on human plasma N-glycoproteome analysis.[2]
Experimental Protocols
Protocol 1: Enrichment of N-linked Glycopeptides from Human Plasma using Hydrazide Chemistry
This protocol outlines the steps for the enrichment of N-linked glycopeptides from a complex protein mixture, such as human plasma, after the depletion of high-abundance proteins.
Materials:
-
Hydrazide Resin (e.g., Bio-Rad)
-
Coupling Buffer: 100 mM sodium acetate, 150 mM NaCl, pH 5.5
-
Sodium periodate (NaIO₄)
-
PD-10 Desalting Column
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate (NH₄HCO₃)
-
Peptide-N-Glycosidase F (PNGase F)
-
Mass spectrometer for analysis
Procedure:
-
Protein Preparation and Oxidation:
-
Start with a protein sample (e.g., immunoaffinity-depleted plasma).
-
Dilute the sample 10-fold in coupling buffer.
-
Add sodium periodate to a final concentration of 15 mM and incubate for 1 hour at room temperature in the dark with constant shaking. This step oxidizes the cis-diol groups on the glycans to aldehydes.[2]
-
Remove the excess sodium periodate using a PD-10 desalting column equilibrated with coupling buffer.[2]
-
-
Covalent Coupling to Hydrazide Resin:
-
Add the oxidized protein sample to the hydrazide resin.
-
Incubate overnight at room temperature with gentle shaking to allow for the formation of hydrazone bonds between the aldehyde groups on the glycoproteins and the hydrazide groups on the resin.[2]
-
Wash the resin extensively with coupling buffer and then with water to remove non-covalently bound proteins.
-
-
On-Resin Tryptic Digestion:
-
Resuspend the resin in a solution of 100 mM ammonium bicarbonate.
-
Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50).
-
Incubate overnight at 37°C to digest the captured glycoproteins.
-
Wash the resin extensively with high-salt buffers (e.g., 1.5 M NaCl) and then with water to remove all non-glycopeptides.[2]
-
-
Release of N-linked Glycopeptides:
-
Resuspend the resin with the bound glycopeptides in 100 mM ammonium bicarbonate.
-
Add PNGase F and incubate overnight at 37°C. PNGase F cleaves the bond between the asparagine residue and the N-acetylglucosamine of the glycan, releasing the formerly glycosylated peptide.[4]
-
Collect the supernatant containing the released N-glycopeptides.
-
-
Sample Preparation for Mass Spectrometry:
-
Desalt and concentrate the collected peptides using a suitable method (e.g., C18 ZipTip).
-
Analyze the peptides by LC-MS/MS.
-
Protocol 2: Release of N- and O-linked Glycans using Hydrazinolysis
This protocol describes a chemical method for the release of intact glycans from glycoproteins for subsequent analysis.
Materials:
-
Lyophilized glycoprotein sample
-
Anhydrous hydrazine or hydrazine monohydrate[5]
-
Saturated sodium bicarbonate solution
-
Acetic anhydride
-
Dowex 50W-X2 (H⁺ form) resin
Procedure:
-
Hydrazinolysis:
-
N-acetylation:
-
To the dried sample, add 10 mL of saturated sodium bicarbonate solution and 0.4 mL of acetic anhydride at 0°C and stir for 5 minutes.[5]
-
Add another 10 mL of saturated sodium bicarbonate and 0.4 mL of acetic anhydride and stir for 30 minutes at 0°C.[5] This step re-N-acetylates the amino sugars that were deacetylated during hydrazinolysis.
-
-
Desalting:
-
Add Dowex 50W-X2 (H⁺ form) resin to the reaction mixture to remove cations.[5]
-
Pour the mixture into a column and wash with water.
-
Combine the eluate and the washings, concentrate, and lyophilize to obtain the released glycans.
-
Visualizations
Caption: Workflow for N-glycopeptide enrichment using hydrazide chemistry.
Caption: General workflow for the release of glycans via hydrazinolysis.
Challenges and Considerations
-
Side Reactions: During the oxidation step, side reactions with the peptide backbone can occur, potentially compromising the analysis.[9] Strategies like protecting the N-termini of peptides can help mitigate this issue.[9]
-
Release Efficiency: The release of glycopeptides from the hydrazide beads using PNGase F can be inefficient. Alternative methods, such as using hydroxylamine to assist in the release, have been developed to improve recovery.[1]
-
Specificity: While hydrazide chemistry is highly specific for aldehydes, naturally occurring carbonyl-containing small molecules in a sample can react with the hydrazide resin, reducing the efficiency of glycoprotein capture.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrazinolysis using hydrazine monohydrate reducing sugar chains - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Glycoprotein Sugar Chain Analysis in Glycomics Research - Creative Proteomics Blog [creative-proteomics.com]
- 7. Preparation of O-Glycans from Mucins Using Hydrazine Treatment | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A peptide N-terminal protection strategy for comprehensive glycoproteome analysis using hydrazide chemistry based method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for Testing the Anti-Tumor Effects of Heptyl-Hydrazine Sulfate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hydrazine derivatives have been investigated for their potential anti-cancer activities.[1][2] Hydrazine sulfate, for instance, has been proposed to exert anti-tumor and anti-cachexia effects by inhibiting the enzyme phosphoenolpyruvate carboxykinase (PEP-CK), a key player in gluconeogenesis.[3][4][5] Since many tumors exhibit high glucose dependence, disrupting this pathway presents a potential therapeutic strategy.[3] This document outlines a comprehensive experimental design to evaluate the anti-tumor efficacy of a novel derivative, heptyl-hydrazine sulfate. The workflow progresses from initial in vitro screening to subsequent in vivo validation in a preclinical model.
Overall Experimental Workflow
The proposed research plan follows a logical progression from broad cytotoxicity screening to specific mechanism-of-action studies and finally to preclinical efficacy testing.
Caption: Overall workflow for evaluating heptyl-hydrazine sulfate's anti-tumor effects.
Phase 1: In Vitro Efficacy and Mechanism of Action
The initial phase focuses on assessing the direct effects of heptyl-hydrazine sulfate on cancer cells in culture. A panel of cancer cell lines (e.g., lung, breast, colon cancer) should be selected for these studies.
Cell Viability and Cytotoxicity Assessment
Objective: To determine the concentration-dependent cytotoxic effect of heptyl-hydrazine sulfate on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Method: MTT or XTT colorimetric assays are recommended. These assays measure the metabolic activity of cells, which correlates with the number of viable cells.[6] Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the absorbance of which can be quantified.[7][8]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of heptyl-hydrazine sulfate in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle-only control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Insoluble purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Data Presentation: Cell Viability
| Cell Line | Heptyl-Hydrazine Sulfate IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
|---|---|---|
| A549 (Lung) | Result | Result |
| MCF-7 (Breast) | Result | Result |
| HT-29 (Colon) | Result | Result |
Apoptosis Induction Analysis
Objective: To determine if the cytotoxic effects of heptyl-hydrazine sulfate are mediated through the induction of apoptosis (programmed cell death).[9]
Method: Flow cytometry using Annexin V and Propidium Iodide (PI) staining. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by Annexin V.[10] PI is a membrane-impermeant dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[11]
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with heptyl-hydrazine sulfate at its IC50 and 2x IC50 concentrations for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Data Presentation: Apoptosis Analysis
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
|---|---|---|---|
| Vehicle Control | Result | Result | Result |
| Heptyl-Hydrazine Sulfate (IC50) | Result | Result | Result |
| Heptyl-Hydrazine Sulfate (2x IC50) | Result | Result | Result |
Cell Cycle Analysis
Objective: To investigate whether heptyl-hydrazine sulfate induces cell cycle arrest. Some hydrazine derivatives are known to cause cell cycle arrest at specific phases.[1][12]
Method: Flow cytometry analysis of DNA content using PI staining. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
Protocol: Cell Cycle Analysis with PI Staining
-
Cell Treatment: Treat cells in 6-well plates with heptyl-hydrazine sulfate (IC50 concentration) for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at -20°C.[14][15]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI/RNase staining solution.[14] RNase is included to ensure that only DNA is stained.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer to obtain a DNA content histogram.
Data Presentation: Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Vehicle Control | Result | Result | Result |
| Heptyl-Hydrazine Sulfate (IC50) | Result | Result | Result |
Hypothetical Mechanism of Action and Signaling Pathway
Based on the known mechanism of hydrazine sulfate, we hypothesize that heptyl-hydrazine sulfate inhibits PEP-CK, leading to decreased gluconeogenesis. This impairs the cancer cell's energy supply, causing metabolic stress, which can trigger the intrinsic apoptosis pathway via mitochondrial disruption.
Caption: Hypothesized signaling pathway for heptyl-hydrazine sulfate's anti-tumor action.
Phase 2: In Vivo Preclinical Efficacy
If heptyl-hydrazine sulfate demonstrates significant and specific in vitro activity, the next step is to evaluate its efficacy in a living organism using a preclinical cancer model.
Objective: To assess the ability of heptyl-hydrazine sulfate to inhibit tumor growth in vivo and to evaluate its preliminary safety profile.
Method: A cell line-derived xenograft (CDX) model in immunodeficient mice is a standard approach.[16][17] Human cancer cells that were sensitive to the compound in vitro are implanted subcutaneously into mice.
Protocol: Subcutaneous Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., Nude or SCID mice), 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells (resuspended in PBS/Matrigel) into the flank of each mouse.[18]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[18][19] Tumor volume is calculated using the formula: Volume = 0.5 x Length x Width².[18]
-
Randomization: Randomize mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle Control (e.g., saline, PBS)
-
Group 2: Heptyl-Hydrazine Sulfate (Dose 1)
-
Group 3: Heptyl-Hydrazine Sulfate (Dose 2)
-
Group 4: Positive Control (e.g., a standard chemotherapy agent)
-
-
Drug Administration: Administer the compound and controls via a determined route (e.g., oral gavage, intraperitoneal injection) on a set schedule (e.g., daily, 5 days/week) for 3-4 weeks.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.[18] Body weight is a general indicator of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after the treatment period is complete. Euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[20]
Data Presentation: In Vivo Tumor Growth Inhibition
| Treatment Group | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) % | Mean Change in Body Weight (%) |
|---|---|---|---|---|
| Vehicle Control | Result | Result | 0 | Result |
| Heptyl-Hydrazine Sulfate (Low Dose) | Result | Result | Result | Result |
| Heptyl-Hydrazine Sulfate (High Dose) | Result | Result | Result | Result |
| Positive Control | Result | Result | Result | Result |
Disclaimer: This document provides a generalized experimental framework. All protocols, especially those involving animals, must be adapted and approved by the relevant institutional research ethics and animal care and use committees. The potential carcinogenicity of hydrazine compounds necessitates stringent safety precautions during handling.[3][5]
References
- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrazine Sulfate (PDQ®) - PDQ Cancer Information Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hydrazine sulfate: a current perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mskcc.org [mskcc.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. Apoptosis Assays [sigmaaldrich.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Cellular Apoptosis Assay of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. 2.8. In vivo tumor xenograft studies in mice [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heptyl-hydrazine Sulfate as a Reagent in Organic Synthesis
Disclaimer: Extensive literature searches did not yield specific experimental data or established protocols for the use of heptyl-hydrazine sulfate as a reagent in organic synthesis. The following application notes and protocols are based on the well-documented reactivity of analogous compounds, namely hydrazine, hydrazine sulfate, and other alkyl- and aryl-substituted hydrazines. The provided methodologies are illustrative examples and should be adapted and optimized for specific research applications.
Introduction to the Reactivity of Alkyl Hydrazines
Heptyl-hydrazine sulfate is a salt of heptyl-hydrazine. In organic synthesis, the active reagent is the free base, heptyl-hydrazine, which can be generated in situ by the addition of a base. Alkyl hydrazines are versatile nucleophiles and are primarily used as building blocks for the synthesis of various nitrogen-containing heterocyclic compounds. The heptyl group, being a long-chain alkyl substituent, is expected to influence the reagent's solubility in organic solvents and may impart steric effects on the reaction outcomes.
The primary applications of alkyl hydrazines in organic synthesis include:
-
Formation of Hydrazones: Reaction with aldehydes and ketones to form heptyl-hydrazones.
-
Synthesis of Pyrazoles: Cyclocondensation with 1,3-dicarbonyl compounds or other suitable precursors.
-
Fischer Indole Synthesis: Reaction with cyclic or acyclic ketones/aldehydes to form indole derivatives.
Application: Synthesis of Substituted Pyrazoles
The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and efficient method for the synthesis of substituted pyrazoles.[1][2][3] Heptyl-hydrazine is expected to react regioselectively to form 1-heptyl-pyrazoles.
General Reaction Scheme:
Experimental Protocol (General Example)
Synthesis of 1-heptyl-3,5-dimethylpyrazole from Acetylacetone
-
Reagents and Equipment:
-
Heptyl-hydrazine sulfate
-
Acetylacetone
-
Sodium acetate (or another suitable base)
-
Ethanol (or another suitable solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
-
Procedure: a. To a solution of acetylacetone (1.0 mmol) in ethanol (10 mL) in a 50 mL round-bottom flask, add heptyl-hydrazine sulfate (1.0 mmol) and sodium acetate (1.2 mmol). b. Stir the mixture at room temperature for 30 minutes. c. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. e. Remove the solvent under reduced pressure. f. Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. h. Purify the crude product by column chromatography on silica gel to afford the desired 1-heptyl-3,5-dimethylpyrazole.
Workflow for Pyrazole Synthesis
Caption: Workflow for the synthesis of a 1-heptyl-pyrazole.
Application: Fischer Indole Synthesis
The Fischer indole synthesis is a powerful method for constructing the indole ring system from a hydrazine and a carbonyl compound under acidic conditions.[4][5][6] Alkylated hydrazines have been shown to be effective in this reaction, sometimes leading to improved yields and reaction rates.[1][7]
General Reaction Scheme:
In the context of heptyl-hydrazine, it would be used to synthesize N-heptyl indoles if an appropriate aryl ketone or aldehyde is used as the starting material. However, the classical Fischer indole synthesis involves an aryl hydrazine. A variation would be required for an alkyl hydrazine to participate in a similar cyclization, which is less common. A more plausible application is the reaction of an aryl hydrazine with a ketone bearing a heptyl group to synthesize a heptyl-substituted indole. For the purpose of illustrating the potential use of a substituted hydrazine, a general protocol for the Fischer Indole Synthesis is provided.
Experimental Protocol (General Example)
Synthesis of 2-heptyl-1H-indole from Phenylhydrazine and Octanal
-
Reagents and Equipment:
-
Phenylhydrazine
-
Octanal
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂, H₂SO₄)
-
Round-bottom flask with a mechanical stirrer
-
Heating mantle or oil bath
-
-
Procedure: a. Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 mmol) and octanal (1.0 mmol) in ethanol (10 mL). Add a catalytic amount of acetic acid (1-2 drops). Stir the mixture at room temperature for 1-2 hours until hydrazone formation is complete (monitored by TLC). Remove the solvent under reduced pressure. b. Cyclization: To the crude hydrazone, add polyphosphoric acid (10 g). Heat the mixture to 100-120 °C with vigorous stirring for 1-3 hours. c. Workup: Cool the reaction mixture and carefully add crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate. d. Extract the product with diethyl ether or ethyl acetate (3 x 30 mL). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. f. Purify the crude product by column chromatography on silica gel to yield 2-heptyl-1H-indole.
Fischer Indole Synthesis Mechanism
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer Indole Synthesis | TCI Deutschland GmbH [tcichemicals.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Analysis using Heptyl-Hydrazine Sulfate Derivatization
Introduction
Heptyl-hydrazine sulfate is a derivatizing agent designed for the sensitive determination of aldehydes and ketones in various sample matrices by High-Performance Liquid Chromatography (HPLC). The derivatization reaction involves the condensation of the hydrazine moiety with a carbonyl group to form a stable heptyl-hydrazone. This derivative is typically more amenable to chromatographic separation and detection than the parent analyte. The introduction of the heptyl group increases the non-polar character of the derivative, making it well-suited for reversed-phase HPLC. Detection is commonly achieved using UV-Vis or fluorescence detectors, depending on the inherent chromophoric or fluorophoric properties of the analyte or if the derivatizing agent itself imparts these properties.
Applications:
-
Quantification of low-molecular-weight aldehydes and ketones in environmental samples (e.g., water, air).
-
Analysis of carbonyl compounds in food and beverage products.
-
Determination of residual aldehydes and ketones in pharmaceutical preparations.
-
Metabolomic studies involving carbonyl-containing metabolites.
Chemical Principle
The derivatization reaction is a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form a stable hydrazone. The reaction is typically acid-catalyzed.
Caption: Derivatization of a carbonyl compound with heptyl-hydrazine.
Experimental Protocols
Materials and Reagents
-
Heptyl-hydrazine sulfate (synthesis may be required if not commercially available)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or acetic acid (for pH adjustment)
-
Analytes of interest (e.g., formaldehyde, acetaldehyde, acetone)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup
Standard Solution Preparation
-
Heptyl-hydrazine Sulfate Stock Solution (10 mg/mL): Dissolve 100 mg of heptyl-hydrazine sulfate in 10 mL of methanol.
-
Analyte Stock Solutions (1 mg/mL): Prepare individual stock solutions of the target aldehydes and ketones in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions in methanol to the desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
Sample Preparation and Derivatization
The following is a general protocol that may require optimization for specific sample matrices.
-
Aqueous Samples (e.g., environmental water, beverages):
-
To 10 mL of the filtered sample, add 1 mL of the heptyl-hydrazine sulfate stock solution.
-
Adjust the pH to 3-4 with formic acid or acetic acid.
-
Vortex the mixture and incubate at 60°C for 30-60 minutes in a water bath.
-
Cool the solution to room temperature.
-
(Optional but recommended) Perform Solid Phase Extraction (SPE) for sample cleanup and concentration.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.
-
Elute the heptyl-hydrazone derivatives with 2 mL of acetonitrile.
-
-
The eluted solution is ready for HPLC analysis.
-
-
Solid Samples (e.g., food, soil):
-
Homogenize a representative portion of the sample.
-
Extract the carbonyl compounds using a suitable solvent (e.g., acetonitrile, methanol) with sonication or mechanical shaking.
-
Centrifuge the extract and collect the supernatant.
-
Evaporate the solvent to a smaller volume and reconstitute in a solvent compatible with the derivatization reaction (e.g., methanol/water).
-
Proceed with the derivatization and optional SPE cleanup as described for aqueous samples.
-
Application Notes and Protocols for the Quantitative Assay of Heptyl-Hydrazine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptyl-hydrazine sulfate is an alkylhydrazine derivative of interest in pharmaceutical research and development. Its structural similarity to other biologically active hydrazine compounds necessitates the development of sensitive and robust quantitative assays for its detection and characterization in various matrices. This document provides detailed application notes and protocols for two distinct analytical methods for the quantification of heptyl-hydrazine sulfate: a spectrophotometric method and a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. Additionally, a key signaling pathway potentially modulated by hydrazine derivatives is illustrated.
Hydrazine sulfate has been investigated for its effects on cellular metabolism, particularly its role as an inhibitor of gluconeogenesis through the enzyme phosphoenolpyruvate carboxykinase (PEPCK)[1][2][3][4][5]. Understanding this pathway is crucial for elucidating the mechanism of action of hydrazine-containing compounds.
I. Spectrophotometric Quantification of Heptyl-Hydrazine Sulfate
This method is adapted from a validated protocol for the determination of other alkylhydrazines and relies on derivatization with 5-nitro-2-furaldehyde to produce a colored product that can be quantified using a spectrophotometer[6]. This approach is suitable for routine analysis and screening purposes.
Experimental Protocol
1. Materials and Reagents:
-
Heptyl-hydrazine sulfate (analytical standard)
-
5-nitro-2-furaldehyde (derivatizing agent)[6]
-
Phosphate buffer (pH 5.0)
-
Methanol (HPLC grade)
-
Deionized water
-
Spectrophotometer
-
Thermoreactor or water bath
-
Volumetric flasks and pipettes
2. Preparation of Solutions:
-
Standard Stock Solution of Heptyl-Hydrazine Sulfate (1 mg/mL): Accurately weigh 10 mg of heptyl-hydrazine sulfate and dissolve it in 10 mL of deionized water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to achieve concentrations ranging from 1 µg/mL to 20 µg/mL.
-
Derivatizing Reagent (2 mM 5-nitro-2-furaldehyde): Prepare a 0.2 M stock solution of 5-nitro-2-furaldehyde in methanol. Dilute this stock solution with phosphate buffer (pH 5.0) to a final concentration of 2 mM immediately before use[6].
3. Derivatization Procedure:
-
To 1.0 mL of each working standard solution (and sample solution), add 1.0 mL of the 2 mM 5-nitro-2-furaldehyde derivatizing reagent in a glass vial.
-
Cap the vials tightly and vortex briefly to mix.
-
Incubate the vials in a thermoreactor or water bath at 60°C for 40 minutes[6].
-
Allow the solutions to cool to room temperature.
4. Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at the optimal wavelength for the heptyl-hydrazine-5-nitro-2-furaldehyde derivative. Based on similar alkylhydrazines, the maximum absorbance is expected in the range of 420-460 nm[6]. The exact wavelength should be determined by scanning the spectrum of a derivatized standard.
-
Use a blank solution containing the derivatizing reagent and the corresponding solvent to zero the spectrophotometer.
-
Measure the absorbance of each derivatized standard and sample.
-
Construct a calibration curve by plotting the absorbance values of the standards against their corresponding concentrations.
-
Determine the concentration of heptyl-hydrazine sulfate in the samples by interpolating their absorbance values on the calibration curve.
Expected Quantitative Data
The following table summarizes the expected performance of this method, based on data from the analysis of other short-chain alkylhydrazines[6]. These values should be validated specifically for heptyl-hydrazine sulfate.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 1 - 5 µg/L |
| Limit of Quantitation (LOQ) | 5 - 15 µg/L |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (R²) | > 0.99 |
| Precision (RSD%) | < 10% |
II. HPLC-MS/MS Quantification of Heptyl-Hydrazine Sulfate
This method provides higher selectivity and sensitivity compared to the spectrophotometric method and is suitable for the analysis of complex matrices. The protocol is adapted from a method for the analysis of alkylhydrazines in water samples, utilizing derivatization with 1-nitro-2-naphthaldehyde[7].
Experimental Protocol
1. Materials and Reagents:
-
Heptyl-hydrazine sulfate (analytical standard)
-
1-nitro-2-naphthaldehyde (NNA) (derivatizing agent)[7]
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
HPLC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase HPLC column
-
Autosampler vials
2. Preparation of Solutions:
-
Standard Stock Solution of Heptyl-Hydrazine Sulfate (100 µg/mL): Accurately weigh 10 mg of heptyl-hydrazine sulfate and dissolve it in 100 mL of deionized water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to achieve concentrations ranging from 0.01 µg/L to 10 µg/L.
-
Derivatizing Reagent (NNA solution): Prepare a solution of 1-nitro-2-naphthaldehyde in acetonitrile. The optimal concentration should be determined experimentally, starting with a concentration of 0.5 mg/mL[7].
3. Derivatization Procedure:
-
Adjust the pH of the working standard solutions and samples to approximately 2 with formic acid[7].
-
To 1.0 mL of each pH-adjusted solution, add an appropriate volume of the NNA derivatizing reagent.
-
Vortex the mixture and incubate at 40°C for 30 minutes[7].
-
After cooling to room temperature, the samples are ready for injection into the HPLC-MS/MS system.
4. HPLC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient should be developed to ensure good separation of the derivatized analyte from matrix components. A starting point could be 95% A, ramping to 5% A over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The specific precursor and product ion transitions for the derivatized heptyl-hydrazine must be determined by infusing a standard solution into the mass spectrometer.
-
Collision Energy and other MS parameters: These should be optimized to achieve the best signal-to-noise ratio for the target analyte.
-
Expected Quantitative Data
The following table provides expected performance characteristics for an HPLC-MS/MS method for alkylhydrazines, based on published data[7]. These parameters would need to be established specifically for heptyl-hydrazine sulfate.
| Parameter | Expected Value |
| Limit of Quantitation (LOQ) | 0.01 - 0.03 µg/L |
| Linearity Range | 0.01 - 10 µg/L |
| Correlation Coefficient (R²) | > 0.995 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (RSD%) | < 15% |
III. Signaling Pathway and Experimental Workflow Diagrams
Heptyl-Hydrazine Sulfate's Potential Mechanism of Action via PEPCK Inhibition
Hydrazine sulfate has been shown to inhibit the enzyme phosphoenolpyruvate carboxykinase (PEPCK), a key regulator of gluconeogenesis[1][2][3]. This inhibition is thought to be a primary mechanism of its biological activity. The following diagram illustrates the central role of PEPCK in the gluconeogenic pathway.
Caption: Gluconeogenesis pathway showing PEPCK inhibition.
Experimental Workflow for Spectrophotometric Assay
The following diagram outlines the key steps in the spectrophotometric quantification of heptyl-hydrazine sulfate.
Caption: Spectrophotometric assay workflow.
Experimental Workflow for HPLC-MS/MS Assay
This diagram illustrates the logical flow of the HPLC-MS/MS method for quantifying heptyl-hydrazine sulfate.
Caption: HPLC-MS/MS assay workflow.
References
- 1. Phosphoenolpyruvate carboxykinase - Wikipedia [en.wikipedia.org]
- 2. A Role for Mitochondrial Phosphoenolpyruvate Carboxykinase (PEPCK-M) in the Regulation of Hepatic Gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Phosphoenolpyruvate carboxykinase in cell metabolism: Roles and mechanisms beyond gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Sensitive Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry Method Based on Derivatization with 1-Nitro-2-Naphthaldehyde for Determination of Alkylhydrazines in Surface Water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Heptyl-hydrazine Sulfate in Metabolomics for Biomarker Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Heptyl-hydrazine sulfate is a derivatization agent designed for the targeted analysis of carbonyl-containing metabolites in complex biological samples. In metabolomics, the accurate detection and quantification of aldehydes and ketones are crucial for biomarker discovery, as these compounds are key players in numerous metabolic pathways and are often indicative of specific physiological or pathological states. Derivatization with heptyl-hydrazine sulfate enhances the analytical performance of liquid chromatography-mass spectrometry (LC-MS) for these otherwise challenging analytes.
Principle of Action
Heptyl-hydrazine sulfate reacts with the carbonyl functional group (aldehyde or ketone) of a metabolite to form a stable heptyl-hydrazone derivative. This chemical modification imparts several beneficial properties for LC-MS analysis:
-
Enhanced Hydrophobicity: The addition of the seven-carbon alkyl (heptyl) chain significantly increases the hydrophobicity of the derivatized metabolite. This leads to improved retention and separation on reversed-phase liquid chromatography (RPLC) columns, which are widely used in metabolomics.
-
Increased Ionization Efficiency: The hydrazine moiety is readily protonated, which significantly enhances the ionization efficiency of the derivatized analyte in positive-ion electrospray ionization (ESI), leading to lower limits of detection.
-
Improved Specificity: By targeting only carbonyl-containing compounds, the complexity of the sample is reduced, and the specificity of the analysis is increased.
-
Facilitated Structural Elucidation: The derivatized molecules often exhibit predictable fragmentation patterns in tandem mass spectrometry (MS/MS), which aids in their identification.
Applications in Biomarker Discovery
The targeted derivatization of carbonyl compounds with heptyl-hydrazine sulfate can be applied to a wide range of biomarker discovery workflows, including:
-
Oxidative Stress: Quantification of reactive carbonyl species (e.g., malondialdehyde, 4-hydroxynonenal) as biomarkers of lipid peroxidation and oxidative damage.
-
Steroidomics: Profiling of steroid hormones (e.g., cortisol, testosterone, progesterone) and their metabolites, which contain ketone or aldehyde groups.
-
Metabolic Disorders: Analysis of key keto-acids and other carbonyl intermediates in metabolic pathways, such as the Krebs cycle, to investigate metabolic dysregulation in diseases like diabetes and inborn errors of metabolism.
-
Drug Metabolism: Identification and quantification of drug metabolites that possess carbonyl functionalities.
Quantitative Data Summary
The following table provides an illustrative summary of expected quantitative performance for carbonyl-containing biomarkers when using a heptyl-hydrazine sulfate derivatization approach with LC-MS/MS. These values are based on typical concentrations found in biological matrices and the expected sensitivity enhancement from derivatization.
| Biomarker Class | Analyte Example | Biological Matrix | Typical Concentration Range | Expected Limit of Quantification (LOQ) |
| Oxidative Stress Markers | 4-Hydroxynonenal (4-HNE) | Plasma, Tissue | 0.1 - 10 nM | 0.05 - 0.5 nM |
| Steroid Hormones | Cortisol | Saliva, Serum | 1 - 50 nM | 0.1 - 1 nM |
| Keto-Acids | α-Ketoglutarate | Urine, Plasma | 1 - 100 µM | 0.1 - 1 µM |
| Sugars | Fructose | Plasma | 10 - 50 µM | 0.5 - 5 µM |
Experimental Protocols
Protocol: Derivatization of Carbonyl Metabolites in Human Plasma for LC-MS/MS Analysis
1. Materials and Reagents:
-
Heptyl-hydrazine sulfate
-
LC-MS grade acetonitrile (ACN), methanol (MeOH), and water
-
Formic acid (FA)
-
Internal Standard (IS) solution (a stable isotope-labeled carbonyl compound, e.g., d4-succinic anhydride)
-
Human plasma samples (stored at -80°C)
-
Phosphate-buffered saline (PBS), pH 7.4
2. Preparation of Solutions:
-
Derivatization Reagent: Prepare a 10 mg/mL stock solution of heptyl-hydrazine sulfate in 50:50 ACN/water.
-
Catalyst Solution: Prepare a 1% (v/v) formic acid solution in ACN.
-
Protein Precipitation Solution: Ice-cold ACN containing the internal standard at an appropriate concentration.
3. Sample Preparation and Protein Precipitation:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
In a microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 200 µL of the ice-cold protein precipitation solution containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
4. Derivatization Reaction:
-
To the supernatant from step 3.7, add 25 µL of the 10 mg/mL heptyl-hydrazine sulfate solution.
-
Add 10 µL of the 1% formic acid catalyst solution.
-
Vortex briefly to mix.
-
Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.
-
After incubation, cool the samples to room temperature.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5-95% B over 10-15 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/data-dependent MS/MS for untargeted discovery.
Visualizations
Caption: Experimental workflow for carbonyl biomarker analysis.
Caption: Pathway of oxidative stress leading to carbonyl biomarkers.
Application Notes and Protocols: Site-Specific Labeling of Peptides with Heptyl-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following protocol is a generalized procedure for the site-specific labeling of a peptide containing a Hydrazide Reactive (HyRe) tag with a hypothetical heptyl-hydrazide reagent. As of the last update, a specific commercial reagent named "heptyl-hydrazine sulfate" for this purpose and its detailed reaction data are not prominently described in the scientific literature. This guide is based on the established principles of HyRe tag technology and hydrazide-peptide conjugation.[1][2][3][4] Researchers should optimize the conditions for their specific peptide and labeling reagent.
Introduction
Site-specific peptide labeling is a critical technique in drug discovery, diagnostics, and fundamental research, enabling the attachment of moieties for imaging, tracking, or modulating activity.[1] Hydrazide Reactive (HyRe) tags are short, genetically encodable peptide sequences that facilitate covalent labeling with hydrazide-containing probes under mild, biocompatible conditions.[2][3] This technology offers an advantage over larger protein tags by minimizing potential interference with the peptide's natural function.
The labeling mechanism is based on the nucleophilic attack of the N-terminal histidine of the HyRe tag on the carbonyl group of the hydrazide probe.[1][2] This reaction proceeds efficiently at physiological pH and room temperature, without the need for metal catalysts or cofactors, forming a stable covalent bond.[1][2] This application note provides a detailed protocol for the labeling of a HyRe-tagged peptide with a generic heptyl-hydrazide, purification of the conjugate, and its subsequent analysis.
Experimental Workflow
Caption: Workflow for labeling a HyRe-tagged peptide with heptyl-hydrazide.
Signaling Pathway of HyRe Tag Labeling
Caption: Proposed reaction mechanism of a HyRe-tagged peptide with a hydrazide.
Materials and Methods
Materials and Reagents
-
HyRe-tagged peptide (e.g., sequence HKSNHSSKNRE)
-
Heptyl-hydrazide (hypothetical reagent)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water
-
Reverse-phase HPLC column (e.g., C18)
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
Analytical and preparative HPLC systems
Experimental Protocols
4.2.1. Preparation of Stock Solutions
-
HyRe-Tagged Peptide: Prepare a 1 mM stock solution of the HyRe-tagged peptide by dissolving the lyophilized peptide in ultrapure water.[2] Aliquot and store at -20°C or -80°C.
-
Heptyl-Hydrazide: Prepare a 100 mM stock solution of heptyl-hydrazide in DMSO. Note: Due to the hydrophobic nature of the heptyl group, DMSO is recommended for initial solubilization.
4.2.2. Peptide Labeling Reaction
-
In a microcentrifuge tube, dilute the 1 mM HyRe-tagged peptide stock solution to a final concentration of 100 µM in PBS (pH 7.2).
-
Add the 100 mM heptyl-hydrazide stock solution to the peptide solution to achieve a final concentration of 1 mM (a 10-fold molar excess).[2] The final concentration of DMSO in the reaction mixture should be kept below 5% (v/v) to avoid peptide precipitation.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.[2]
4.2.3. Purification of the Labeled Peptide
-
Following incubation, acidify the reaction mixture by adding a small volume of 10% TFA to a final concentration of 0.1%.
-
Purify the heptyl-hydrazide labeled peptide using a preparative reverse-phase HPLC system with a C18 column.
-
Employ a linear gradient of increasing acetonitrile concentration (in 0.1% TFA) to elute the labeled peptide. A typical gradient might be 5% to 95% ACN over 30 minutes.
-
Monitor the elution profile at 220 nm and collect fractions corresponding to the major product peak.[5][6] The labeled peptide is expected to have a longer retention time than the unlabeled peptide due to the hydrophobicity of the heptyl group.
-
Lyophilize the collected fractions to obtain the purified, labeled peptide as a powder.
4.2.4. Analysis and Characterization
-
Mass Spectrometry: Confirm the successful labeling by analyzing the purified product using MALDI-TOF or ESI-MS. The observed mass should correspond to the mass of the starting peptide plus the mass of the heptyl-hydrazide minus the mass of the hydrazine leaving group (32 Da).[1][2]
-
Analytical HPLC: Assess the purity of the final product using an analytical reverse-phase HPLC with a C18 column.[5][6] The purity is determined by integrating the area of the product peak relative to the total peak area in the chromatogram.
Quantitative Data Summary
The following table presents hypothetical data for a typical labeling experiment. Actual results may vary depending on the specific peptide sequence, purity of reagents, and reaction conditions.
| Parameter | Unlabeled Peptide | Labeled Peptide (Crude) | Labeled Peptide (Purified) |
| Retention Time (min) | 12.5 | 18.2 | 18.2 |
| Observed Mass (Da) | 1347.5 | 1459.8 | 1459.8 |
| Expected Mass (Da) | 1347.5 | 1459.8 | 1459.8 |
| Labeling Efficiency (%) | N/A | ~85% | N/A |
| Purity (%) | >98% | ~80% | >99% |
| Overall Yield (%) | N/A | N/A | ~70% |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Inactive peptide or reagent.- Suboptimal pH.- Insufficient incubation time or reagent concentration. | - Use fresh, high-purity peptide and reagent.- Ensure the reaction buffer is at pH 7.2.- Increase the incubation time or the molar excess of the hydrazide reagent. |
| Peptide Precipitation | - High concentration of organic solvent (e.g., DMSO).- Low solubility of the peptide. | - Keep the final DMSO concentration below 5%.- Perform the reaction at a more dilute peptide concentration. |
| Poor HPLC Separation | - Inappropriate HPLC gradient or column. | - Optimize the HPLC gradient to better resolve the labeled and unlabeled peptides.- Try a different reverse-phase column with alternative chemistry.[7] |
| Unexpected Mass in MS | - Side reactions or modifications.- Incomplete reaction. | - Re-evaluate the purity of the starting materials.- Ensure the reaction conditions are strictly followed. |
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazide reactive peptide tags for site-specific protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling [escholarship.org]
- 5. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 6. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
application of heptyl-hydrazine sulfate in carbohydrate analysis
Application of Hydrazine Derivatives in Carbohydrate Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for the use of hydrazine derivatives in carbohydrate analysis. While the specific application of heptyl-hydrazine sulfate in carbohydrate analysis is not documented in scientific literature, this report focuses on widely-used hydrazine derivatives, such as phenylhydrazine and dansylhydrazine, for the derivatization of carbohydrates to enhance their detection and quantification in various analytical techniques.
Hydrazine derivatives react with the reducing end of carbohydrates to form stable hydrazones. This derivatization is a crucial step in many analytical workflows as it improves the ionization efficiency for mass spectrometry (MS) and attaches a chromophore or fluorophore for UV or fluorescence detection in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE).[1][2][3] This approach has been successfully applied to the profiling of N-glycans from serum samples and cancer cells.[1]
General Principles of Carbohydrate Derivatization with Hydrazine Derivatives
The core principle behind the use of hydrazine derivatives in carbohydrate analysis is the reaction between the hydrazine group (-NHNH₂) and the aldehyde or ketone group of a reducing sugar to form a hydrazone. This reaction is typically performed prior to analysis to:
-
Enhance Sensitivity: Introduction of a UV-absorbing or fluorescent tag significantly improves the limit of detection.[4]
-
Improve Separation: The derivatization alters the polarity of the carbohydrate, which can lead to better resolution in chromatographic separations.
-
Facilitate Mass Spectrometric Analysis: The attached tag can improve ionization efficiency and provide predictable fragmentation patterns, aiding in structural elucidation.[1][2]
The general workflow for carbohydrate analysis using hydrazine derivatization is depicted below.
Caption: General workflow for carbohydrate analysis using hydrazine derivatization.
Application Note 1: Phenylhydrazine (PHN) Derivatization for Mass Spectrometric Analysis of Glycans
Phenylhydrazine is a widely used reagent for the derivatization of carbohydrates for MS analysis. The reaction is simple, efficient, and significantly enhances the signal intensity of glycans.[1][2]
Experimental Protocol: Phenylhydrazine Labeling of N-Glycans
This protocol is adapted from established methods for the derivatization of N-glycans released from glycoproteins.[5]
Materials:
-
Glycan sample (e.g., released N-glycans from glycoproteins)
-
Phenylhydrazine (PHN) solution (10% v/v in methanol)
-
Methanol
-
Water, HPLC grade
-
Acetic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Preparation: Ensure the glycan sample is free of interfering substances. Lyophilize the sample to dryness.
-
Derivatization Reaction:
-
Dissolve the dried glycan sample in 20 µL of PHN solution.
-
Incubate the mixture at 60°C for 1 hour.
-
After incubation, cool the sample to room temperature.
-
-
Purification of PHN-labeled Glycans:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the reaction mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove excess phenylhydrazine and other hydrophilic impurities.
-
Elute the PHN-labeled glycans with 1 mL of 50% methanol in water.
-
-
Analysis:
-
Dry the eluted sample using a centrifugal evaporator.
-
Reconstitute the sample in a suitable solvent for MS analysis (e.g., 50% acetonitrile in water).
-
Analyze the sample using MALDI-TOF-MS or LC-ESI-MS.
-
Quantitative Data Summary
While specific quantitative data for heptyl-hydrazine sulfate is unavailable, the following table summarizes typical data obtained from the analysis of carbohydrates derivatized with other hydrazine derivatives.
| Carbohydrate | Derivatizing Agent | Analytical Method | Limit of Detection (LOD) | Reference |
| Glucose | Dansylhydrazine | CE-LIF | 100 amol | [4] |
| Fructose | Dansylhydrazine | CE-LIF | 100 amol | [4] |
| N-Glycans | Phenylhydrazine | MALDI-TOF-MS | Low pmol | [5] |
Application Note 2: Dansylhydrazine Derivatization for Fluorescence Detection of Monosaccharides
Dansylhydrazine is a fluorescent labeling reagent that reacts with the reducing end of carbohydrates. The resulting dansylhydrazone derivatives can be detected with high sensitivity using fluorescence detectors in HPLC or CE.[4][6]
Experimental Protocol: Dansylhydrazine Labeling of Monosaccharides
This protocol is suitable for the quantitative analysis of monosaccharides in biological samples.[4]
Materials:
-
Monosaccharide standards or sample hydrolysate
-
Dansylhydrazine solution (0.1 M in ethanol)
-
Trichloroacetic acid (TCA) solution (10% w/v in water)
-
Ethanol
-
Water, HPLC grade
Procedure:
-
Sample Preparation: Prepare a solution of monosaccharide standards or the hydrolyzed sample in water.
-
Derivatization Reaction:
-
To 50 µL of the carbohydrate solution, add 50 µL of the dansylhydrazine solution.
-
Add 10 µL of the TCA solution to catalyze the reaction.
-
Incubate the mixture at 65°C for 20 minutes.
-
Cool the reaction mixture to room temperature.
-
-
Analysis:
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
Analyze the dansylhydrazone derivatives by reverse-phase HPLC with fluorescence detection (Excitation: 330 nm, Emission: 530 nm).
-
Visualization of Derivatization Reaction
The reaction between a reducing sugar and a hydrazine derivative to form a hydrazone is a fundamental step in these analytical methods.
Caption: Condensation reaction of a reducing sugar with a hydrazine derivative.
Conclusion
While there is no available scientific literature on the application of heptyl-hydrazine sulfate for carbohydrate analysis, the use of other hydrazine derivatives like phenylhydrazine and dansylhydrazine is well-established. These reagents provide sensitive and reliable methods for the derivatization of carbohydrates for analysis by mass spectrometry, HPLC, and CE. The protocols and principles outlined in this document provide a strong foundation for researchers and drug development professionals working in the field of glycoanalysis. The choice of a specific hydrazine derivative will depend on the analytical instrumentation available and the specific requirements of the study.
References
- 1. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. | Semantic Scholar [semanticscholar.org]
- 3. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of carbohydrates as their dansylhydrazine derivatives by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method for investigation of oligosaccharides using phenylhydrazine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dansyl hydrazine labeling of polysaccharide bodies in human brain [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Heptyl-Hydrazine Sulfate Derivatization
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the reaction conditions for derivatizing carbonyl-containing compounds (aldehydes and ketones) with heptyl-hydrazine sulfate.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatizing a sample with heptyl-hydrazine sulfate?
Derivatization with heptyl-hydrazine sulfate is primarily performed to improve the analytical detection of carbonyl compounds (aldehydes and ketones). Hydrazine reagents react with these compounds to form stable hydrazone derivatives.[1][2] This is particularly useful in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for several reasons:
-
Introduction of a Chromophore: Heptyl-hydrazine itself lacks a strong UV chromophore. However, if the target analyte or a different derivatizing agent with a chromophore is used, this can greatly enhance UV detection.[3][4]
-
Increased Molecular Weight and Stability: The resulting hydrazone is more stable and has a higher molecular weight than the original carbonyl compound, which can be advantageous for mass spectrometry.[2]
-
Improved Chromatographic Behavior: Derivatization can improve the separation of analytes from the sample matrix.[3][4]
Q2: What is the general mechanism of the reaction between heptyl-hydrazine and a carbonyl compound?
The reaction is a condensation reaction that forms a hydrazone. It proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (the hydrazone). This reaction is often catalyzed by acid.[1]
Q3: Are there any safety concerns when working with heptyl-hydrazine sulfate?
Yes. Hydrazine and its derivatives are known to be toxic and are potential carcinogens.[5] Always handle heptyl-hydrazine sulfate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Safety Data Sheet (SDS) for heptyl-hydrazine sulfate before use.
Standard Experimental Protocol
This protocol provides a general starting point for the derivatization of a carbonyl-containing analyte with heptyl-hydrazine sulfate for subsequent HPLC analysis. Optimization will likely be required for specific applications.
Materials:
-
Heptyl-hydrazine sulfate
-
Analyte containing a carbonyl group (aldehyde or ketone)
-
Methanol (HPLC grade)
-
Glacial acetic acid
-
Deionized water
-
Vials for reaction
Procedure:
-
Prepare the Derivatization Reagent: Dissolve heptyl-hydrazine sulfate in a methanol/water mixture (e.g., 80:20 v/v) to a final concentration of 10 mg/mL.
-
Prepare the Analyte Solution: Dissolve the analyte in methanol to a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: In a clean vial, combine 100 µL of the analyte solution with 200 µL of the derivatization reagent solution. This creates a molar excess of the hydrazine reagent.
-
Catalysis: Add 10 µL of glacial acetic acid to the reaction mixture to catalyze the reaction. The final pH should be mildly acidic.
-
Incubation: Cap the vial and incubate the mixture at 60°C for 30 minutes.
-
Cooling and Dilution: After incubation, allow the reaction mixture to cool to room temperature. Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analysis: Inject the diluted sample into the HPLC system.
Experimental Workflow Diagram
Caption: A general workflow for derivatization of an analyte with heptyl-hydrazine sulfate.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incorrect pH | The reaction is acid-catalyzed, but a very low pH can protonate the hydrazine, reducing its nucleophilicity. Adjust the amount of acid added to achieve a mildly acidic pH (around 4-5).[6][7] |
| Insufficient Temperature or Time | Increase the incubation temperature (e.g., to 70-90°C) or prolong the reaction time (e.g., to 60 minutes).[6] Monitor the reaction progress to avoid degradation. |
| Reactant Concentration | The concentration of the derivatizing reagent can significantly impact yield. Ensure a sufficient molar excess of heptyl-hydrazine sulfate is used.[6] |
| Presence of Water | While some water is often used as a solvent, excess water can inhibit the reaction. If possible, try reducing the amount of water in the reaction mixture. |
| Analyte Degradation | The analyte may be unstable under the reaction conditions. Try lowering the temperature and extending the reaction time. |
Problem 2: Multiple Peaks on the Chromatogram
| Possible Cause | Suggested Solution |
| Excess Derivatizing Reagent | A large peak corresponding to unreacted heptyl-hydrazine sulfate may be observed. Optimize the stoichiometry to use a smaller excess of the reagent. |
| Side Reactions | Side reactions can lead to multiple products. This can be caused by impurities in the analyte or reagent, or by the reaction conditions themselves. Ensure high-purity reagents and solvents are used. |
| Isomer Formation | If the analyte is a ketone, syn/anti isomers of the hydrazone can form, resulting in two closely eluting peaks. This is often inherent to the reaction and may require chromatographic optimization for separation or quantification as a single analyte. |
| Incomplete Reaction | A peak for the unreacted analyte may be present. Refer to the solutions for "Low or No Product Yield" to drive the reaction to completion. |
Troubleshooting Logic Diagram
Caption: A decision tree to guide troubleshooting for common derivatization issues.
Data on Optimizing Reaction Conditions
The following table summarizes the expected impact of various reaction parameters on the derivatization of a model aldehyde. These are generalized trends based on typical hydrazone formation reactions.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Temperature | 40°C | 60°C | 80°C | Higher temperatures generally increase reaction rate, but may lead to degradation.[6] |
| pH | 3 | 4.5 | 6 | An optimal pH (mildly acidic) is crucial for maximizing the reaction rate.[7] |
| Reaction Time | 15 min | 30 min | 60 min | Longer reaction times can lead to higher yields, up to a certain point.[6] |
| Reagent:Analyte Ratio (molar) | 1:1 | 2:1 | 5:1 | An excess of the derivatizing reagent typically pushes the reaction towards completion.[8] |
Reaction Pathway Diagram
Caption: The acid-catalyzed reaction pathway for the formation of a hydrazone.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. a-simple-and-sensitive-method-to-analyze-genotoxic-impurity-hydrazine-in-pharmaceutical-materials - Ask this paper | Bohrium [bohrium.com]
- 4. Hydrazine determination in allopurinol using derivatization and SPE for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sample prep: hydrazine derivatization for LC-MS/MS analysis - Chromatography Forum [chromforum.org]
troubleshooting low yield in heptyl-hydrazine sulfate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of heptyl-hydrazine sulfate, particularly in addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for heptyl-hydrazine?
A1: There are two main synthetic pathways for producing heptyl-hydrazine:
-
Direct Alkylation of Hydrazine: This method involves the reaction of a heptyl halide (e.g., heptyl bromide) with hydrazine. While seemingly straightforward, this approach is often complicated by overalkylation, leading to the formation of di- and tri-heptylhydrazines, which can significantly lower the yield of the desired mono-heptylhydrazine.
-
Reductive Amination of Heptanal: This two-step process begins with the condensation of heptanal with hydrazine to form a hydrazone intermediate. The hydrazone is then reduced to heptyl-hydrazine. This method can offer better selectivity and control over the final product compared to direct alkylation.[1][2][3]
Q2: How is heptyl-hydrazine converted to heptyl-hydrazine sulfate?
A2: Heptyl-hydrazine, which is typically an oily liquid, is converted to its sulfate salt to improve its stability and ease of handling. This is achieved by reacting the purified heptyl-hydrazine with sulfuric acid in a suitable solvent, such as ethanol or water. The heptyl-hydrazine sulfate then precipitates as a crystalline solid and can be isolated by filtration.
Q3: What are the common side products in the synthesis of heptyl-hydrazine?
A3: The most common side products depend on the synthetic route:
-
Direct Alkylation: The primary side products are 1,2-diheptylhydrazine and 1,1-diheptylhydrazine, resulting from overalkylation.
-
Reductive Amination: Incomplete reduction of the hydrazone intermediate can be a source of impurity. Additionally, side reactions of heptanal or the hydrazone under the reaction conditions can lead to other byproducts.
Q4: How can I purify the final heptyl-hydrazine sulfate product?
A4: Recrystallization is the most common method for purifying heptyl-hydrazine sulfate. A suitable solvent system, typically aqueous ethanol, is used to dissolve the crude product at an elevated temperature, followed by slow cooling to induce the formation of pure crystals. It is important to carefully select the solvent to ensure that the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution.
Troubleshooting Low Yield
Low yield is a frequent challenge in the synthesis of heptyl-hydrazine sulfate. The following sections provide a structured approach to identifying and resolving common issues.
Problem 1: Low Yield in Direct Alkylation of Hydrazine with Heptyl Bromide
This section focuses on troubleshooting the synthesis of heptyl-hydrazine via the direct alkylation route.
Caption: Troubleshooting workflow for low yield in the direct alkylation of hydrazine.
| Molar Ratio (Hydrazine : Heptyl Bromide) | Temperature (°C) | Reaction Time (h) | Mono-heptylhydrazine Yield (%) | Di-heptylhydrazine Yield (%) |
| 1 : 1 | 80 | 6 | 35 | 45 |
| 3 : 1 | 80 | 6 | 55 | 25 |
| 5 : 1 | 80 | 6 | 70 | 10 |
| 10 : 1 | 80 | 6 | 85 | <5 |
| 5 : 1 | 60 | 12 | 75 | 8 |
Note: These are representative data based on general principles of hydrazine alkylation and may vary based on specific experimental conditions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add a significant molar excess of hydrazine hydrate (e.g., 10 equivalents) to a suitable solvent like ethanol.
-
Addition of Alkyl Halide: Slowly add heptyl bromide (1 equivalent) dropwise to the stirred hydrazine solution at room temperature. The slow addition helps to maintain a high local concentration of hydrazine, favoring mono-alkylation.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess hydrazine and ethanol under reduced pressure.
-
Extraction: Dissolve the residue in water and make it basic with a suitable base (e.g., NaOH). Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane to isolate the heptyl-hydrazine.
-
Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude heptyl-hydrazine.
-
Salt Formation: Dissolve the crude heptyl-hydrazine in ethanol and cool in an ice bath. Slowly add a stoichiometric amount of concentrated sulfuric acid dropwise. The heptyl-hydrazine sulfate will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry to obtain the final product.
Problem 2: Low Yield in Reductive Amination of Heptanal
This section addresses common issues encountered during the synthesis of heptyl-hydrazine via the reductive amination of heptanal.
Caption: Troubleshooting workflow for low yield in the reductive amination of heptanal.
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Heptyl-hydrazine Yield (%) |
| Sodium Borohydride (NaBH₄) | Methanol | 25 | 4 | 75 |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol/AcOH | 25 | 4 | 85 |
| Catalytic Hydrogenation (H₂, Pd/C) | Ethanol | 25 | 6 | 90 |
| Lithium Aluminum Hydride (LiAlH₄) | THF | 0 to 25 | 2 | >95 (less selective for some substrates) |
Note: These are representative data based on general principles of reductive amination and may vary based on specific experimental conditions.
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Hydrazone Formation: In a round-bottom flask, dissolve heptanal (1 equivalent) in a suitable solvent such as ethanol or methanol. Add hydrazine hydrate (1.1 equivalents) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent such as sodium borohydride (1.5 equivalents) in small portions.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure.
-
Extraction: Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether).
-
Purification and Salt Formation: Follow steps 6-8 from the direct alkylation protocol to purify the heptyl-hydrazine and convert it to its sulfate salt.
By systematically addressing the potential issues outlined in these troubleshooting guides, researchers can improve the yield and purity of their heptyl-hydrazine sulfate synthesis.
References
- 1. A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 3. Hydrazine as facile nitrogen source for direct synthesis of amines over a supported Pt catalyst - 南京工业大学 [pure.njtech.edu.cn:443]
common side products in heptyl-hydrazine sulfate reactions and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with heptyl-hydrazine sulfate reactions. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and experimentation.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the synthesis of heptyl-hydrazine sulfate, with a primary focus on the common issue of overalkylation.
Issue: My reaction produced a mixture of products, not just the desired mono-heptylhydrazine.
-
Potential Cause: Direct alkylation of hydrazine with a heptyl halide is prone to overalkylation, leading to the formation of di-, tri-, and even tetra-heptylhydrazine derivatives.[1] Hydrazine has two nucleophilic nitrogen atoms, and once one is alkylated, the second can also react.
-
Solution: To avoid this, a protection strategy is recommended. By using a starting material where one of the nitrogen atoms is protected, you can direct the alkylation to a single site. A common and effective method involves the use of di-tert-butyl hydrazine-1,2-dicarboxylate.[2][3]
Logical Workflow for Troubleshooting Product Mixture:
Troubleshooting product mixtures in heptyl-hydrazine synthesis.
Experimental Protocols
Protocol for the Selective Mono-alkylation of Hydrazine to Synthesize N-heptylhydrazine
This protocol is adapted from a general method for the mono-alkylation of protected hydrazines and is designed to minimize the formation of overalkylation byproducts.[3]
Materials:
-
Di-tert-butyl hydrazine-1,2-dicarboxylate
-
Heptyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Alkylation:
-
To a solution of di-tert-butyl hydrazine-1,2-dicarboxylate (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and heptyl bromide (1.2 eq).
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Deprotection:
-
Dissolve the purified protected heptylhydrazine in dichloromethane.
-
Add trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.
-
The resulting product is heptyl-hydrazine trifluoroacetate salt.
-
-
Sulfate Salt Formation:
-
Dissolve the heptyl-hydrazine trifluoroacetate salt in a minimal amount of water.
-
Slowly add a stoichiometric amount of sulfuric acid.
-
Cool the solution to induce crystallization of heptyl-hydrazine sulfate.
-
Filter the crystals and wash with a small amount of cold water, then with a cold organic solvent (e.g., ethanol).
-
Dry the crystals under vacuum.
-
| Parameter | Recommended Condition | Purpose |
| Starting Material | Di-tert-butyl hydrazine-1,2-dicarboxylate | Protects one nitrogen to prevent di-alkylation. |
| Alkylating Agent | Heptyl bromide | Introduces the heptyl group. |
| Base | Potassium carbonate | Deprotonates the hydrazine derivative. |
| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent suitable for this reaction. |
| Deprotection Reagent | Trifluoroacetic acid (TFA) | Removes the Boc protecting groups. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of heptyl-hydrazine sulfate?
The most common side products arise from overalkylation of the hydrazine starting material.[1] These include:
-
1,2-diheptylhydrazine: Both nitrogen atoms of the hydrazine molecule are alkylated.
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1,1-diheptylhydrazine: One nitrogen atom is alkylated twice.
-
Tri- and Tetra-heptylhydrazines: Further alkylation can occur, especially if an excess of the alkylating agent is used.
The formation of these byproducts is significantly reduced by using a protected hydrazine as the starting material.
Q2: How can I confirm the presence of overalkylation products in my reaction mixture?
You can use several analytical techniques to identify the components of your product mixture:
-
Thin-Layer Chromatography (TLC): Different products will likely have different Rf values.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can separate the components and provide their mass-to-charge ratios, allowing for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show different chemical shifts and coupling patterns for the mono- and di-substituted products.
Q3: Is it possible to synthesize mono-heptylhydrazine without using a protecting group?
While it is possible, it is generally difficult to achieve high yields and purity of the mono-alkylated product without a protecting group.[3] Direct alkylation typically results in a mixture of products that can be difficult to separate. For research and development purposes where high purity is required, the use of a protecting group strategy is highly recommended.
Reaction Pathway for Selective Mono-alkylation:
Q4: What is the role of the sulfate salt formation?
Converting the final product to its sulfate salt serves several purposes:
-
Stability: Hydrazine and its derivatives can be unstable and are often air-sensitive. The salt form is generally more stable and easier to handle and store.
-
Purification: Crystallization of the sulfate salt is an effective method for purifying the final product.
-
Solubility: The salt form often has different solubility properties, which can be advantageous for certain applications.
References
Technical Support Center: Working with Hydrazine Derivatives in Aqueous Solutions
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving heptyl-hydrazine sulfate in my aqueous buffer. What could be the issue?
A1: The solubility of hydrazine derivatives in water is significantly influenced by the presence of alkyl groups. While hydrazine sulfate itself has limited solubility in cold water, the addition of a long alkyl chain like "heptyl" would drastically decrease its aqueous solubility. You may be exceeding the solubility limit. Consider the following:
-
Solubility Limit: You may be attempting to prepare a solution with a concentration that is too high.
-
Temperature: The solubility of hydrazine sulfate increases with temperature.[1] Gently warming the solution may help, but be cautious as this can also accelerate degradation.
-
Solvent System: For poorly soluble derivatives like a potential heptyl-hydrazine sulfate, a co-solvent system (e.g., water-ethanol mixture) might be necessary. However, be aware that this can affect the reactivity and stability of your compound.
Q2: My aqueous solution of a hydrazine derivative is turning yellow/brown over time. What is happening?
A2: Hydrazine and its derivatives are susceptible to oxidation, especially in neutral or alkaline aqueous solutions exposed to air.[2] The color change you are observing is likely due to the formation of oxidation products. To mitigate this:
-
Work under an inert atmosphere: Purge your solvents with nitrogen or argon and perform your experiments under an inert blanket.
-
Use freshly prepared solutions: Prepare your hydrazine derivative solutions immediately before use to minimize exposure to air.
-
Control the pH: Hydrazine solutions are more stable under acidic conditions.[2] If your experimental conditions allow, maintaining a lower pH can slow down degradation.
Q3: I am getting inconsistent results in my experiments. Could the stability of my hydrazine compound be a factor?
A3: Yes, the stability of hydrazine derivatives in aqueous solutions is a critical factor that can lead to inconsistent results. The N-N bond in hydrazines can be labile, and the compound can degrade via oxidation or hydrolysis, especially if your reaction involves other reactive species or is sensitive to pH.[1][3] To ensure consistency:
-
Characterize your stock solution: If possible, use an analytical technique like HPLC or titration to determine the exact concentration of your hydrazine derivative in your stock solution before each set of experiments.[4]
-
Run control experiments: Include control groups in your experimental design to monitor the stability of your compound over the course of the experiment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms in the solution | Exceeding solubility limit. | Try preparing a more dilute solution. Consider gentle heating or using a co-solvent if experimentally permissible. |
| Reaction with buffer components. | Ensure that your hydrazine derivative is compatible with all components of your aqueous buffer. | |
| Inconsistent reaction yields | Degradation of the hydrazine derivative. | Prepare fresh solutions for each experiment. Work under an inert atmosphere. Control the pH of your solution. |
| Inaccurate initial concentration. | Standardize your stock solution before use using an appropriate analytical method. | |
| Unexpected side products | Oxidation of the hydrazine derivative. | Deoxygenate your solvents and work under an inert atmosphere. |
| Reaction with impurities. | Use high-purity solvents and reagents. |
Quantitative Data
Solubility of Hydrazine Sulfate in Water
| Temperature (°C) | Solubility ( g/100 g of water) |
| 20 | 2.87[1] |
| 25 | 3.41[1] |
| 30 | 3.89[1] |
| 40 | 4.16[1] |
| 50 | 7[1] |
| 60 | 9.07[1] |
| 80 | 14.4[1] |
Experimental Protocols
General Protocol for Preparing an Aqueous Solution of a Hydrazine Derivative
-
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Hydrazine derivatives are toxic and potentially carcinogenic.[5]
-
Degas the Solvent: To minimize oxidation, purge your aqueous solvent (e.g., deionized water, buffer) with an inert gas like nitrogen or argon for at least 30 minutes.
-
Weighing the Compound: Accurately weigh the desired amount of the hydrazine derivative in a clean, dry container.
-
Dissolution: Add a small amount of the degassed solvent to the solid and stir to create a slurry. Gradually add the remaining solvent while stirring continuously.
-
Gentle Heating (if necessary): If the compound does not dissolve completely at room temperature, you may gently warm the solution in a water bath. Avoid excessive heat, as it can accelerate degradation.
-
Inert Atmosphere: Once dissolved, blanket the headspace of your container with an inert gas and seal it properly.
-
Storage: Store the solution in a cool, dark place and use it as soon as possible. For longer-term storage, refrigeration may be an option, but you should first check for potential precipitation at lower temperatures.
Visualizations
Caption: Troubleshooting workflow for common issues.
References
- 1. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Hydrazine Replacement | Fineamin SWISS Chemicals [fineamin.com]
Technical Support Center: Protocol Refinement for Reproducible Results with Alkyl-Hydrazine Sulfates
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with heptyl-hydrazine sulfate?
A1: Hydrazine derivatives are classified as potentially carcinogenic and are toxic.[1][2] It is crucial to handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors.
Q2: What is a common method for synthesizing an alkyl-hydrazine sulfate?
Q3: How does the alkyl chain length, such as a heptyl group, affect the properties of hydrazine sulfate?
A3: The addition of a heptyl group will increase the hydrophobicity of the molecule. This will likely decrease its solubility in water compared to hydrazine sulfate and may necessitate the use of different solvent systems for reaction and purification. Recrystallization solvents may need to be adjusted to account for this change in polarity.
Q4: What are the key parameters to control for achieving reproducible yields?
A4: Key parameters for reproducible yields include precise temperature control, the rate of reagent addition, control of pH, and efficient stirring.[4] For the precipitation of the sulfate salt, the concentration of sulfuric acid and the cooling rate are critical.
Q5: How can I confirm the purity of my synthesized heptyl-hydrazine sulfate?
A5: Purity can be assessed using standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, and elemental analysis. The melting point of hydrazine sulfate is 254°C; the heptyl derivative will have a different, likely lower, melting point.
Troubleshooting Guide
Q1: My yield of heptyl-hydrazine sulfate is consistently low. What are the likely causes?
A1:
-
Incomplete reaction: The reaction time may be insufficient. Consider extending the reaction time or moderately increasing the temperature, while monitoring for side product formation.
-
Loss during workup: The product may have some solubility in the washing solvents. Ensure the use of ice-cold washing solvents to minimize this. The increased hydrophobicity of the heptyl group may lead to losses in aqueous filtrates.
-
Side reactions: Hydrazine derivatives can undergo oxidation. Ensure the reaction is performed under an inert atmosphere if sensitivity to air is suspected.
-
Precipitation issues: The concentration of sulfuric acid is crucial for efficient precipitation. You may need to optimize the acid concentration for the more hydrophobic heptyl derivative.
Q2: The final product is discolored (e.g., brown or yellow). What is the cause and how can it be resolved?
A2:
-
Impure starting materials: Ensure the purity of your initial reagents.
-
Side reactions or degradation: Discoloration can result from oxidation or other side reactions. Adding the sulfuric acid slowly and with efficient cooling can mitigate this.[5]
-
Recrystallization: The product can be purified by recrystallization. If the product is brown, the use of a small amount of activated charcoal during recrystallization may help to remove colored impurities.[5]
Q3: The precipitated product is difficult to filter or forms a fine powder. How can I improve the crystal size?
A3:
-
Slower precipitation: Allow the product to crystallize more slowly by cooling the reaction mixture gradually. A slower cooling rate often leads to larger, more easily filterable crystals.
-
Controlled pH adjustment: A slower, more controlled addition of sulfuric acid can also promote the growth of larger crystals.
Experimental Protocols
General Protocol for the Synthesis of Alkyl-Hydrazine Sulfate via the Ketazine Process
This protocol is a generalized procedure based on the synthesis of similar compounds and will require optimization for heptyl-hydrazine sulfate.
1. Formation of the Ketazine:
-
In a reaction vessel, combine the corresponding ketone (e.g., 2-octanone for a heptyl derivative precursor) with aqueous ammonia.
-
Slowly add a solution of sodium hypochlorite with vigorous stirring. The temperature should be carefully monitored and controlled, as the reaction can be exothermic.
-
After the addition is complete, continue stirring until the reaction ceases (e.g., bubbling stops).
-
Allow the mixture to stand and separate into two layers. The top organic layer is the ketazine.
-
Separate the ketazine layer using a separatory funnel.
2. Hydrolysis to Alkyl-Hydrazine Sulfate:
-
In a separate flask, prepare a dilute solution of sulfuric acid in water. This step is highly exothermic and should be done with cooling.
-
Slowly add the ketazine to the sulfuric acid solution with stirring.
-
The alkyl-hydrazine sulfate will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the crystalline product and wash with a small amount of cold alcohol.
-
Dry the product in a desiccator.
Data Presentation
Table 1: General Reaction Conditions for Hydrazine Sulfate Synthesis (for adaptation)
| Parameter | Value/Range | Notes |
| Reactants | ||
| Ammonia Solution | 25-30% | Excess is typically used. |
| Sodium Hypochlorite | 10-15% solution | The limiting reagent. |
| Sulfuric Acid | Concentrated (98%) or diluted | Added for precipitation. |
| Reaction Conditions | ||
| Temperature | 0-10 °C (hypochlorite addition) | Crucial to avoid side reactions. |
| pH | Alkaline during hydrazine formation | Maintained with sodium hydroxide. |
| Workup | ||
| Precipitation Temperature | 0-5 °C | To maximize yield. |
| Washing Solvent | Cold alcohol or ether | To remove impurities without dissolving the product. |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of an alkyl-hydrazine sulfate.
Caption: Potential signaling pathway of hydrazine derivatives as MAO inhibitors.[6][7][8]
Caption: Troubleshooting decision tree for low product yield.
References
- 1. nbinno.com [nbinno.com]
- 2. mskcc.org [mskcc.org]
- 3. Hydrazone Derivative: Significance and symbolism [wisdomlib.org]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iscientific.org [iscientific.org]
- 6. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
- 7. psychscenehub.com [psychscenehub.com]
- 8. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
dealing with reagent instability of heptyl-hydrazine sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with heptyl-hydrazine sulfate. The information provided is designed to address common issues related to the reagent's instability and to offer practical solutions for its handling, storage, and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My heptyl-hydrazine sulfate has changed color (e.g., turned yellow or brown). Is it still usable?
A1: A change in color, particularly to yellow or brown, is a common indicator of degradation. This is often due to oxidation of the hydrazine moiety. While minor discoloration might not significantly impact some robust reactions, it is generally recommended to use a pure, colorless reagent for sensitive applications to ensure reproducibility and avoid side reactions. The presence of colored impurities suggests the formation of oxidation products which could interfere with your experiment.
Q2: I am observing unexpected side products in my reaction. Could this be related to the instability of heptyl-hydrazine sulfate?
A2: Yes, unexpected side products can frequently be traced back to the degradation of heptyl-hydrazine sulfate. The primary degradation pathway is oxidation, which can lead to the formation of heptene, heptanol, and other byproducts. These impurities can then participate in side reactions, leading to a complex reaction mixture and reduced yield of your desired product.
Q3: What are the optimal storage conditions to minimize the degradation of heptyl-hydrazine sulfate?
A3: To minimize degradation, heptyl-hydrazine sulfate should be stored in a cool, dry, and dark place.[1] It is crucial to keep the container tightly sealed to protect it from atmospheric oxygen and moisture. Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended for long-term stability. Avoid storing it near bases, strong oxidizing agents, or metal salts, as these can catalyze its decomposition.[1]
Q4: How can I assess the purity of my heptyl-hydrazine sulfate before use?
A4: The purity of heptyl-hydrazine sulfate can be assessed using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is effective for detecting organic impurities. High-Performance Liquid Chromatography (HPLC) can also be used to quantify the purity and identify potential degradation products. A simple melting point determination can also be a good indicator of purity; a broad melting range or a melting point lower than the literature value suggests the presence of impurities.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields
Symptoms:
-
Significant variability in product yield between batches of reactions using the same protocol.
-
Lower than expected yields.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Degraded Reagent | Use a fresh bottle of heptyl-hydrazine sulfate or purify the existing stock. A change in the physical appearance of the solid (e.g., clumping, discoloration) is a sign of degradation. |
| Inconsistent Reagent Purity | If using different batches of the reagent, assess the purity of each batch before use via NMR or HPLC to ensure consistency. |
| Atmospheric Oxidation During Reaction | If the reaction is sensitive to oxidation, perform the reaction under an inert atmosphere (nitrogen or argon). Degas all solvents prior to use. |
Issue 2: Formation of a Precipitate in Solution
Symptoms:
-
A solid precipitates from the solution when dissolving heptyl-hydrazine sulfate in the reaction solvent.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Low Solubility | Heptyl-hydrazine sulfate has limited solubility in some organic solvents. Try gentle heating or using a co-solvent to improve solubility. |
| Incompatibility with Solvent | The solvent may be reacting with the heptyl-hydrazine sulfate. Ensure the chosen solvent is anhydrous and free of peroxides, especially when using ethers. |
| Presence of Impurities | The precipitate could be an insoluble degradation product or an impurity from the synthesis. Filter the solution before use, but be aware that this removes some of the reagent. |
Experimental Protocols
Protocol 1: Purification of Heptyl-Hydrazine Sulfate by Recrystallization
This protocol describes a general method for purifying heptyl-hydrazine sulfate that has undergone some degradation.
Materials:
-
Degraded heptyl-hydrazine sulfate
-
Ethanol (reagent grade)
-
Deionized water
-
Activated charcoal (optional)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Methodology:
-
Dissolve the heptyl-hydrazine sulfate in a minimal amount of hot ethanol/water co-solvent. The ratio of ethanol to water will need to be optimized depending on the level of impurities.
-
If the solution is colored, add a small amount of activated charcoal and boil the solution for 5-10 minutes.
-
Hot filter the solution through a fluted filter paper to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Store the purified heptyl-hydrazine sulfate under an inert atmosphere in a cool, dark, and dry place.
Visualizations
Caption: Relationship between storage conditions and reagent stability.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Postulated degradation pathway of heptyl-hydrazine sulfate.
References
minimizing sample loss during heptyl-hydrazine sulfate workup procedures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing sample loss during the workup of heptyl-hydrazine sulfate.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workup of heptyl-hydrazine sulfate, leading to sample loss.
Issue 1: Low or No Precipitation of Heptyl-Hydrazine Sulfate
Question: I've completed the reaction to form heptyl-hydrazine and upon acidification with sulfuric acid, I am seeing little to no precipitate of the sulfate salt. What could be the cause?
Answer: Several factors can contribute to poor precipitation of your target compound. Consider the following potential causes and troubleshooting steps:
-
Incomplete Reaction: The initial formation of heptyl-hydrazine may not have gone to completion. It is advisable to monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) before proceeding with the workup.
-
Incorrect pH: The precipitation of hydrazine sulfate salts is highly dependent on the pH of the solution. Ensure that a sufficient amount of sulfuric acid has been added to lower the pH adequately. It is recommended to check the pH with a pH meter or pH paper.
-
Excessive Solvent Volume: If the volume of the solvent (e.g., water or an alcohol-water mixture) is too large, the concentration of the heptyl-hydrazine sulfate may be below its solubility limit, thus preventing precipitation. You can attempt to carefully reduce the solvent volume under reduced pressure.
-
Temperature: The solubility of heptyl-hydrazine sulfate is temperature-dependent. Cooling the solution in an ice bath can significantly decrease its solubility and promote precipitation.[1]
-
Formation of a Soluble Salt: If the incorrect acid was used, a more soluble salt may have formed. Confirm that concentrated sulfuric acid was used for the precipitation.
Issue 2: Significant Sample Loss During Aqueous Washes
Question: My final yield of heptyl-hydrazine sulfate is much lower than expected, and I suspect I am losing product during the extraction and washing steps. How can I mitigate this?
Answer: Sample loss during aqueous washes is a common issue, particularly with amphiphilic molecules like heptyl-hydrazine. The heptyl group imparts organic solubility, while the hydrazine moiety can be protonated to form a water-soluble salt. Here are strategies to minimize this loss:
-
"Salting Out": The solubility of organic compounds in the aqueous layer can be decreased by saturating the aqueous phase with a salt, such as sodium chloride (brine). This is known as the "salting out" effect. Perform aqueous washes with brine instead of deionized water to reduce the partitioning of your product into the aqueous phase.
-
Back-Extraction of Aqueous Layers: After the initial extraction, combine all aqueous washes and perform a "back-extraction" with a fresh portion of the organic solvent (e.g., diethyl ether, dichloromethane). This will help recover any dissolved product from the aqueous phase.
-
pH Control During Extraction: Before extraction, ensure the aqueous layer is basic. The free heptyl-hydrazine base is significantly less soluble in water than its protonated sulfate salt. By adding a base like sodium hydroxide, you can convert any remaining salt to the free base, which will preferentially partition into the organic layer.
-
Choice of Extraction Solvent: The choice of organic solvent can influence partitioning. A less polar solvent might be less effective at extracting the polar hydrazine, while a very polar solvent might be partially miscible with water, leading to emulsions. Ensure you are using an appropriate solvent and a sufficient volume to effectively extract your product.
Issue 3: Emulsion Formation During Extraction
Question: I am struggling with the formation of a stable emulsion at the interface of the organic and aqueous layers during my extraction, making separation difficult and leading to sample loss. What can I do?
Answer: Emulsions are a common problem in extractions, especially when dealing with salts of long-chain amines. Here are several techniques to break an emulsion:
-
Addition of Brine: Adding a saturated solution of sodium chloride can help to break the emulsion by increasing the ionic strength of the aqueous phase, which decreases the solubility of the organic solvent in the water.
-
Gentle Swirling: Instead of vigorous shaking, which can promote emulsion formation, try gently inverting the separatory funnel multiple times.
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes break up the emulsion.
-
Patience: Allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.
-
Changing the Solvent: In some cases, adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of heptyl-hydrazine sulfate in common laboratory solvents?
A1: Heptyl-hydrazine sulfate, as a salt of a long-chain alkylhydrazine, will exhibit moderate polarity. It is expected to have low solubility in non-polar organic solvents like hexanes. It will have some solubility in water, which can be decreased by cooling the solution. Its solubility will be higher in more polar organic solvents like methanol and ethanol. Due to the presence of the heptyl group, the free base form (heptyl-hydrazine) will be readily soluble in a wide range of organic solvents such as diethyl ether, dichloromethane, and ethyl acetate.
Q2: At what stage of the workup is sample loss most likely to occur?
A2: Significant sample loss can occur at several stages. The most critical points are typically during the aqueous extraction and washing steps, where the product can partition into the aqueous phase, and during the precipitation and filtration of the final product, where incomplete precipitation or mechanical losses can occur.
Q3: Can I use a drying agent other than anhydrous sodium sulfate?
A3: While anhydrous sodium sulfate is a common choice, other drying agents like magnesium sulfate or calcium chloride can also be used. However, it is important to be aware that some alkylhydrazines have been reported to be sensitive to certain drying agents, potentially leading to decomposition. It is advisable to perform a small-scale test to ensure compatibility.
Q4: How can I confirm the purity of my final heptyl-hydrazine sulfate product?
A4: The purity of your final product can be assessed using several analytical techniques. Melting point determination is a straightforward method to check for purity, as impurities will typically broaden and depress the melting point range. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure and identify any residual impurities.
Quantitative Data Summary
The following table summarizes potential points of sample loss during a typical heptyl-hydrazine sulfate workup and provides estimated ranges of loss based on common laboratory practices. These values are illustrative and can vary significantly depending on the specific experimental conditions and techniques used.
| Workup Step | Potential Cause of Sample Loss | Estimated Range of Sample Loss (%) |
| Aqueous Extraction | Partitioning of the product into the aqueous phase. | 5 - 20% |
| Washing of Organic Layer | Further partitioning into the aqueous wash solutions. | 2 - 10% |
| Drying and Filtration | Adsorption of the product onto the drying agent. | 1 - 5% |
| Precipitation | Incomplete precipitation due to solubility in the mother liquor. | 5 - 15% |
| Filtration and Washing of Solid | Mechanical loss during transfer and washing. | 2 - 5% |
Experimental Protocols
Protocol 1: General Workup Procedure for Heptyl-Hydrazine Sulfate
-
Reaction Quenching: After the reaction is deemed complete, cool the reaction mixture to room temperature.
-
Solvent Removal (if applicable): If the reaction was performed in a solvent that is not suitable for extraction, remove it under reduced pressure.
-
Basification and Extraction: Add a sufficient amount of a base, such as 1 M sodium hydroxide, to the aqueous reaction mixture to ensure the heptyl-hydrazine is in its free base form (pH > 10). Extract the aqueous layer with an appropriate organic solvent (e.g., 3 x 50 mL of diethyl ether).
-
Washing the Organic Layer: Combine the organic extracts and wash with brine (saturated aqueous sodium chloride solution) (2 x 50 mL) to remove residual water-soluble impurities.
-
Drying the Organic Layer: Dry the organic layer over anhydrous sodium sulfate.
-
Filtration and Solvent Evaporation: Filter off the drying agent and wash it with a small amount of the organic solvent. Remove the solvent from the filtrate under reduced pressure to obtain the crude heptyl-hydrazine free base.
-
Salt Formation and Precipitation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., ethanol). Slowly add a stoichiometric amount of concentrated sulfuric acid dropwise while stirring. Cool the mixture in an ice bath to promote precipitation of heptyl-hydrazine sulfate.
-
Isolation of the Product: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the isolated heptyl-hydrazine sulfate in a desiccator or under vacuum.
Visualizations
Caption: Experimental workflow for heptyl-hydrazine sulfate workup.
Caption: Troubleshooting logic for low yield of heptyl-hydrazine sulfate.
References
Technical Support Center: Optimization of LC-MS Parameters for Heptyl-hydrazine Sulfate Labeled Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of compounds labeled with heptyl-hydrazine sulfate.
Frequently Asked Questions (FAQs)
1. What are the recommended initial LC conditions for separating heptyl-hydrazine sulfate labeled compounds?
For initial method development, a reversed-phase separation approach is generally recommended. The hydrophobicity of the heptyl group suggests that a C18 column will provide good retention and separation.
Table 1: Recommended Starting LC Parameters
| Parameter | Recommendation |
| Column | C18, 2.1 mm x 50-100 mm, < 2.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-10 minutes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
2. How can I optimize the electrospray ionization (ESI) source for maximum sensitivity of my labeled compounds?
Optimization of ESI parameters is critical for achieving a stable and intense signal. This is typically performed by infusing a standard solution of the heptyl-hydrazine sulfate labeled analyte and adjusting parameters to maximize the signal-to-noise ratio.
Table 2: Typical ESI-MS Starting Parameters
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Capillary Voltage | 3.0 - 4.0 kV | 2.5 - 3.5 kV |
| Cone/Nozzle Voltage | 20 - 40 V | -20 to -40 V |
| Nebulizer Gas (N2) | 30 - 50 psi | 30 - 50 psi |
| Drying Gas (N2) Flow | 8 - 12 L/min | 8 - 12 L/min |
| Drying Gas Temp. | 300 - 350 °C | 300 - 350 °C |
Troubleshooting Guide
Issue 1: Low or No Signal Intensity
Low signal intensity can be caused by a variety of factors, from sample preparation to instrument settings. Following a logical troubleshooting workflow can help to quickly identify and resolve the issue.
Caption: A workflow for troubleshooting low signal intensity.
Possible Causes and Solutions:
-
Incomplete Derivatization:
-
Verify Reagent Quality: Ensure the heptyl-hydrazine sulfate reagent has not degraded.
-
Optimize Reaction Conditions: Adjust the pH, temperature, and incubation time of the derivatization reaction. A typical starting point is a slightly acidic pH (4-5) at 60°C for 30-60 minutes.
-
-
Suboptimal ESI Parameters:
-
Source Tuning: Infuse a standard of the labeled compound and optimize the capillary voltage, cone voltage, and gas flows to maximize the signal.
-
Polarity Switching: Heptyl-hydrazine sulfate labeled compounds can sometimes ionize in both positive and negative mode. Test both to determine which provides a better response.
-
-
Sample Matrix Effects:
-
Sample Clean-up: Implement a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components.
-
Dilution: Dilute the sample to reduce the concentration of interfering species.
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.
Caption: A decision tree for addressing poor peak shape.
Possible Causes and Solutions:
-
Column Overload:
-
Reduce Injection Volume: Decrease the amount of sample injected onto the column.
-
Dilute Sample: Lower the concentration of the analyte in the sample.
-
-
Secondary Interactions:
-
Mobile Phase pH: Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. For amine-containing compounds, a lower pH (e.g., using formic acid) is often beneficial.
-
Ionic Strength: In some cases, increasing the ionic strength of the mobile phase with a salt like ammonium formate can improve peak shape.
-
-
Sample Solvent Effects:
-
Solvent Mismatch: The sample should be dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. If the sample is dissolved in a strong solvent (e.g., high percentage of organic), it can cause peak distortion. Reconstitute the sample in the initial mobile phase conditions.
-
Experimental Protocols
Protocol 1: General Derivatization of a Carbonyl-Containing Analyte with Heptyl-hydrazine Sulfate
-
Sample Preparation: Reconstitute the dried sample extract or standard in 50 µL of a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Reagent Preparation: Prepare a 10 mg/mL solution of heptyl-hydrazine sulfate in water. Prepare a 1 M solution of an acidic catalyst, such as acetic acid.
-
Derivatization Reaction:
-
To the 50 µL sample, add 25 µL of the heptyl-hydrazine sulfate solution and 10 µL of the acidic catalyst.
-
Vortex the mixture gently.
-
Incubate the reaction at 60°C for 45 minutes.
-
-
Reaction Quench and Dilution:
-
After incubation, allow the mixture to cool to room temperature.
-
Add 915 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to quench the reaction and prepare for injection.
-
Caption: A step-by-step workflow for the derivatization protocol.
Validation & Comparative
A Comparative Analysis of Heptyl-Hydrazine Sulfate and Other Hydrazine Derivatives as Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of heptyl-hydrazine sulfate and other well-established hydrazine-derived monoamine oxidase inhibitors (MAOIs), including iproniazid, isocarboxazid, and phenelzine. The information presented is intended to support research and drug development efforts by offering a side-by-side look at the chemical properties, pharmacological activity, and toxicological profiles of these compounds.
Executive Summary
Hydrazine derivatives have historically played a significant role in the treatment of depression and other neurological disorders through their inhibition of monoamine oxidase (MAO) enzymes. This guide focuses on a comparative evaluation of key hydrazine-based MAOIs. While extensive data is available for iproniazid, isocarboxazid, and phenelzine, information regarding the specific MAO inhibitory activity and toxicity of heptyl-hydrazine sulfate is limited in publicly accessible literature. This document compiles the available quantitative data for the established derivatives and provides a framework for the potential evaluation of novel compounds like heptyl-hydrazine sulfate.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of these derivatives is crucial for predicting their pharmacokinetic and pharmacodynamic behavior.
| Property | Heptyl-hydrazine Sulfate | Iproniazid | Isocarboxazid | Phenelzine |
| Chemical Formula | C₇H₁₈N₂·H₂SO₄ | C₉H₁₃N₃O | C₁₂H₁₃N₃O₂ | C₈H₁₂N₂ |
| Molecular Weight | 226.31 g/mol | 179.22 g/mol [1] | 231.25 g/mol | 136.20 g/mol |
| Appearance | Not specified | White to slightly yellowish powder[2] | Solid | Liquid |
| Solubility | Not specified | Soluble in water | Slightly soluble in acetonitrile and chloroform[3] | Soluble in water (as sulfate salt) |
Pharmacological Activity: Monoamine Oxidase Inhibition
The primary pharmacological action of these compounds is the inhibition of MAO-A and MAO-B, enzymes responsible for the degradation of key neurotransmitters. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity |
| Heptyl-hydrazine Sulfate | Data not available | Data not available | Not applicable |
| Iproniazid | 37[4] | 42.5[4] | Non-selective |
| Isocarboxazid | ~4.8 (rat brain MAO)[3] | ~4.8 (rat brain MAO)[3] | Non-selective |
| Phenelzine | ~0.9 (rat brain mitochondrial preparations) | ~0.9 (rat brain mitochondrial preparations) | Non-selective |
Toxicological Profile
The therapeutic use of hydrazine derivatives is often limited by their toxicity. The median lethal dose (LD50) is a common measure of acute toxicity.
| Compound | LD50 (Oral, Rat) | Key Toxicities |
| Heptyl-hydrazine Sulfate | Data not available | General hydrazine toxicity concerns (see below) |
| Iproniazid | 130 mg/kg | Hepatotoxicity |
| Isocarboxazid | 262 mg/kg[5] | Hepatotoxicity, Hypertensive crisis with tyramine-containing foods |
| Phenelzine | 130 mg/kg[6] | Hepatotoxicity, Hypertensive crisis with tyramine-containing foods |
General Hydrazine Toxicity: Hydrazine and its derivatives are known to be toxic, with potential effects on the central nervous system, liver, and kidneys. They can also be corrosive and irritating to the skin, eyes, and respiratory system.
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and evaluation methods, the following diagrams illustrate the MAO inhibition pathway and a general workflow for assessing these compounds.
Caption: Monoamine Oxidase Inhibition Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable data.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Kynuramine Method)
This protocol describes a common method for determining the IC50 values of test compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Test compounds (heptyl-hydrazine sulfate and other derivatives)
-
Control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
96-well microplates (black, for fluorescence)
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Dissolve test compounds and control inhibitors in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to achieve a range of final assay concentrations.
-
Enzyme Reaction: In each well of the microplate, add the following in order:
-
Phosphate buffer
-
MAO-A or MAO-B enzyme solution
-
Test compound or control inhibitor solution
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add kynuramine solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a strong base (e.g., 2N NaOH).
-
Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, using a plate reader with an excitation wavelength of approximately 310 nm and an emission wavelength of approximately 400 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Plot the percent inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Cytotoxicity Assay (LDH Release Assay)
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium
-
Test compounds
-
Triton X-100 (positive control for maximum LDH release)
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed hepatocytes into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include untreated cells as a negative control and cells treated with Triton X-100 as a positive control.
-
Incubation: Incubate the plate for a specified duration (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Measurement:
-
Transfer a portion of the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture (substrate, cofactor, and dye) to each well according to the kit manufacturer's instructions.
-
Incubate the plate at room temperature for a specified time, protected from light.
-
-
Absorbance Measurement: Measure the absorbance of the formazan product at the recommended wavelength (e.g., 490 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration using the following formula:
-
% Cytotoxicity = [(Absorbance of treated sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
-
-
LC50 Determination: Plot the percentage of cytotoxicity against the log of the compound concentration to determine the LC50 value (the concentration that causes 50% cell lysis).
Conclusion and Future Directions
This guide provides a comparative overview of heptyl-hydrazine sulfate and other key hydrazine-based MAOIs. While iproniazid, isocarboxazid, and phenelzine are well-characterized, there is a clear need for experimental data on the pharmacological and toxicological properties of heptyl-hydrazine sulfate to fully assess its potential as a research tool or therapeutic agent. The provided experimental protocols offer a standardized approach for generating this crucial data. Future research should focus on synthesizing and evaluating a series of alkyl-hydrazine derivatives to establish a clear structure-activity and structure-toxicity relationship, which will be invaluable for the rational design of new, safer, and more effective MAOIs.
References
- 1. Phenelzine | C8H12N2 | CID 3675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. Phenelzine | CAS#:51-71-8 | Chemsrc [chemsrc.com]
A Comparative Guide to Derivatization Reagents for Carbonyl Analysis by Mass Spectrometry: Alternatives to Heptyl-Hydrazine Sulfate
For researchers, scientists, and drug development professionals relying on mass spectrometry (MS) for the analysis of carbonyl-containing compounds, derivatization is a critical step to enhance ionization efficiency and improve chromatographic separation. While heptyl-hydrazine sulfate has been a reagent of choice, a range of alternative derivatization agents offer distinct advantages in terms of reaction efficiency, signal enhancement, and applicability to diverse analytical workflows. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for your specific research needs.
Performance Comparison of Derivatization Reagents
The selection of a derivatization reagent is a critical decision that directly impacts the sensitivity, selectivity, and quantitative accuracy of a mass spectrometry-based analysis of carbonyl compounds. This section provides a comparative overview of key performance characteristics for prominent alternatives to heptyl-hydrazine sulfate: Dansylhydrazine, Girard's Reagents (P and T), and 2,4-Dinitrophenylhydrazine (DNPH). The following table summarizes their performance based on available experimental data from various studies. It is important to note that direct head-to-head comparisons with heptyl-hydrazine sulfate are limited in the literature; therefore, the data presented here is compiled from studies analyzing different carbonyl-containing analytes.
| Reagent | Analyte Class | Signal Enhancement | Limit of Detection (LOD) | Key Advantages |
| Dansylhydrazine | Various Carbonyls | 15- to 940-fold[1] | Not explicitly stated in comparative studies | Enhances ionization, enables stable isotope labeling for relative quantification, produces simple and clear product ions.[2] |
| Girard's Reagent P | Steroids, N-glycans | 1-2 orders of magnitude for spironolactone metabolites, 230-fold for glucose, >28-fold for maltooctaose[3][4] | Not explicitly stated in comparative studies | Introduces a pre-charged moiety for enhanced ionization, eliminates in-source fragmentation.[3] |
| Girard's Reagent T | Ecdysteroids, 5-Formyl-2'-deoxyuridine | Slightly better sensitivity than Girard's P for ecdysteroids[5] | Low fmol level for FodU[6] | Similar to Girard's P, introduces a pre-charged quaternary ammonium group.[6] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes and Ketones | Not explicitly stated in comparative studies | Sub-ppb levels for airborne carbonyls[7] | Well-established method, good for trace analysis in environmental samples.[7][8] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful derivatization. This section outlines the methodologies for the key alternative reagents discussed.
Dansylhydrazine Derivatization of Carbonyl Compounds
This protocol is a general guideline for the derivatization of carbonyl-containing metabolites.
Materials:
-
Dansylhydrazine (Dns-Hz) solution
-
Sample containing carbonyl compounds
-
Solvent (e.g., acetonitrile, methanol)
-
Acid catalyst (e.g., hydrochloric acid)
-
Quenching solution (e.g., sodium bicarbonate)
-
LC-MS grade water and organic solvents
Procedure:
-
Sample Preparation: Dissolve the sample containing carbonyl compounds in an appropriate solvent.
-
Derivatization Reaction: Add the Dansylhydrazine solution and a catalytic amount of acid to the sample. The reaction is typically carried out at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes).[1]
-
Reaction Quenching: Stop the reaction by adding a quenching solution to neutralize the acid.
-
Sample Dilution: Dilute the derivatized sample with the initial mobile phase for LC-MS analysis.
-
LC-MS Analysis: Inject the diluted sample into the LC-MS system.
Caption: Dansylhydrazine derivatization workflow.
Girard's Reagent P Derivatization of Steroids
This protocol is adapted from a method for the derivatization of spironolactone and its metabolites.[3]
Materials:
-
Girard's Reagent P (GP) solution (1 mg/mL in water)
-
Standard solutions of analytes in methanol-acetic acid (9:1, v/v)
-
Vortex mixer
-
Incubator or water bath
Procedure:
-
Sample Preparation: Prepare a 200 µL aliquot of the standard solution in an autosampler vial.
-
Derivatization Reaction: Add 20 µL of the Girard's Reagent P solution to the sample.
-
Incubation: Briefly vortex the mixture and incubate at 37°C for 15 minutes.
-
LC-MS Analysis: The derivatized sample is ready for direct injection into the LC-MS system.
Caption: Girard's Reagent P derivatization workflow.
2,4-Dinitrophenylhydrazine (DNPH) Derivatization for Carbonyls in Aqueous Samples
This protocol is a general procedure for the analysis of low molecular weight carbonyl compounds.[9]
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 2.3 g/L in acetonitrile)
-
Aqueous hydrochloric acid (1 mol/L)
-
Sample solution
-
Water bath
-
Acetonitrile/water solution (3/2, v/v) for dilution
Procedure:
-
Sample Preparation: To 20 mL of the sample solution, add 50 µL of aqueous hydrochloric acid.
-
Derivatization Reaction: Add 30 mL of the DNPH acetonitrile solution.
-
Incubation: Heat the solution at 60°C in a water bath and then allow it to stand at room temperature overnight.
-
Sample Dilution: Dilute 1 mL of the reaction solution to 20 mL with an acetonitrile/water (3/2) solution.
-
LC-MS/MS Analysis: Analyze the diluted sample using an LC-MS/MS system.
Caption: 2,4-Dinitrophenylhydrazine derivatization workflow.
Signaling Pathways and Logical Relationships
The derivatization of carbonyl compounds with hydrazine-based reagents follows a common reaction mechanism. The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, leading to the formation of a hydrazone derivative after the elimination of a water molecule. This process is often catalyzed by an acid.
Caption: General reaction mechanism for carbonyl derivatization.
Conclusion
The choice of a derivatization reagent for the mass spectrometric analysis of carbonyl compounds is multifaceted and depends on the specific analytical goals. Dansylhydrazine is an excellent choice for studies requiring high sensitivity and the option for stable isotope labeling for robust relative quantification. Girard's reagents are particularly advantageous for analytes prone to in-source fragmentation and for enhancing the ionization of steroids and other biomolecules. 2,4-Dinitrophenylhydrazine remains a reliable and well-documented reagent, especially for trace-level analysis of aldehydes and ketones in environmental samples.
While direct comparative data against heptyl-hydrazine sulfate is scarce, the information presented in this guide provides a solid foundation for researchers to select an appropriate alternative based on the specific requirements of their analytical method. The provided protocols and diagrams offer a starting point for method development and optimization, ultimately enabling more sensitive and reliable quantification of carbonyl-containing compounds by mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. On-Tissue Derivatization with Girard’s Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trace analysis of carbonyl compounds by liquid chromatography-mass spectrometry after collection as 2,4-dinitrophenylhydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
Cross-Validation of Analytical Methods for Heptyl-Hydrazine Sulfate: A Comparative Guide
Disclaimer: Due to the limited publicly available information on the cross-validation of analytical methods specifically for heptyl-hydrazine sulfate, this guide provides a representative comparison based on common analytical techniques used for hydrazine and its derivatives. The experimental data presented herein is illustrative and intended to reflect typical performance characteristics.
This guide outlines a comparative framework for the cross-validation of two prevalent analytical methods for the quantification of hydrazine derivatives: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to ensure consistency and reliability of analytical results when transferring a method between laboratories or when a new method is introduced to replace an existing one.
Introduction to Analytical Method Cross-Validation
Cross-validation is a critical component of the analytical method lifecycle, particularly in regulated environments such as drug development. It serves to demonstrate that two different analytical methods are equivalent and can be used interchangeably. According to FDA guidelines, cross-validation should be considered when data from different analytical techniques are included in a regulatory submission or when sample analyses are conducted at more than one site.[1][2][3][4] The process involves a direct comparison of the results obtained from both methods and an assessment of key validation parameters.
Comparative Analytical Methodologies
The analysis of hydrazine compounds often requires derivatization to enhance their chromatographic retention and detectability.[5][6][7] For the purpose of this guide, we will consider the derivatization of heptyl-hydrazine sulfate to a more stable and detectable form prior to analysis by both HPLC-UV and GC-MS.
2.1 High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a widely used technique for the analysis of pharmaceutical compounds.[8][9] For hydrazine derivatives, a common approach involves pre-column derivatization to form a hydrazone, which can be readily detected by a UV detector.[10]
2.2 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it a powerful tool for the trace analysis of impurities like hydrazine.[6][11] In-situ derivatization followed by headspace GC-MS is a common strategy to analyze hydrazine in drug substances.[11][12]
Experimental Protocols
3.1 Sample Preparation and Derivatization
-
Stock Solution Preparation: A stock solution of heptyl-hydrazine sulfate is prepared in a suitable solvent (e.g., water or a buffer solution).
-
Derivatization Reagent: A solution of a suitable derivatizing agent (e.g., salicylaldehyde for HPLC-UV or acetone for GC-MS) is prepared.[8][11]
-
Derivatization Reaction: An aliquot of the heptyl-hydrazine sulfate stock solution is mixed with the derivatization reagent and allowed to react under optimized conditions (e.g., specific temperature and time) to form the derivative.
3.2 HPLC-UV Method
-
Chromatographic Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 20 µL.
-
Detection: UV detection at an appropriate wavelength for the derivative (e.g., 209 nm for salicylaldehyde derivative).[8]
3.3 GC-MS Method
-
Chromatographic Column: A capillary column suitable for the analysis of volatile derivatives (e.g., DB-624, 30 m x 0.25 mm, 1.4 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector at a suitable temperature (e.g., 250°C).
-
Oven Temperature Program: An appropriate temperature gradient to ensure separation of the analyte from other components.
-
Mass Spectrometer: Operated in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
Data Presentation and Comparison
The cross-validation study should involve the analysis of multiple batches of a drug substance spiked with heptyl-hydrazine sulfate at different concentration levels. The results from both the HPLC-UV and GC-MS methods are then statistically compared.
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 98.0 - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | < 1.5% | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 2.0% | < 1.5% | ≤ 3.0% |
| Limit of Quantitation (LOQ) | 0.5 ppm | 0.1 ppm | Reportable |
| Specificity | No interference from blank | No interference from blank | No significant interference |
Table 2: Illustrative Cross-Validation Results for Spiked Samples
| Sample ID | HPLC-UV Result (ppm) | GC-MS Result (ppm) | % Difference |
| Batch A - Spike 1 | 4.9 | 5.1 | 4.0% |
| Batch A - Spike 2 | 9.8 | 10.1 | 3.0% |
| Batch B - Spike 1 | 5.2 | 5.0 | -3.8% |
| Batch B - Spike 2 | 10.3 | 9.9 | -3.9% |
| Average % Difference | 3.7% |
Acceptance criteria for % difference between methods is typically ≤ 15-20%.
Visualizations
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Caption: Logical flow for determining the equivalence of two analytical methods.
Conclusion
The cross-validation of analytical methods is a fundamental practice to ensure the consistency and reliability of data in a scientific and regulatory setting. By following detailed protocols and establishing clear acceptance criteria, researchers can confidently employ different analytical techniques for the same purpose. The illustrative comparison between HPLC-UV and GC-MS for the analysis of heptyl-hydrazine sulfate demonstrates a robust approach to method cross-validation, ensuring data integrity across the product lifecycle.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 4. researchgate.net [researchgate.net]
- 5. a-simple-and-sensitive-method-to-analyze-genotoxic-impurity-hydrazine-in-pharmaceutical-materials - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. helixchrom.com [helixchrom.com]
- 10. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 11. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Spermidine/Spermine N-acetyltransferase (SAT1) Assays: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of spermidine/spermine N-acetyltransferase (SAT1) activity is crucial for understanding its role in polyamine metabolism, cell growth, and disease. This guide provides a comprehensive comparison of the available assay methodologies, focusing on their reproducibility and robustness, supported by experimental data and detailed protocols.
Spermidine/spermine N-acetyltransferase (SAT1) is a key rate-limiting enzyme in the catabolism of polyamines. It catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to spermidine or spermine. This acetylation is a critical step in maintaining polyamine homeostasis, and dysregulation of SAT1 activity has been implicated in various diseases, including cancer. Consequently, reliable and robust methods for quantifying SAT1 activity or protein levels are essential for advancing research and therapeutic development in this field. This guide explores the most common assays used for this purpose: radiometric assays, colorimetric assays, and enzyme-linked immunosorbent assays (ELISAs).
Comparative Analysis of SAT1 Assay Performance
The choice of an appropriate assay depends on various factors, including the specific research question, available equipment, and the need for high-throughput screening. The following table summarizes the key quantitative performance characteristics of the three main types of SAT1 assays.
| Assay Type | Principle | Typical Measurement | Sensitivity | Throughput | Reproducibility (Intra-assay CV) | Reproducibility (Inter-assay CV) |
| Radiometric Assay | Measures the incorporation of a radiolabeled acetyl group from [¹⁴C]acetyl-CoA into a polyamine substrate. | Enzymatic Activity | High | Low to Medium | Data not readily available in standardized format | Data not readily available in standardized format |
| Colorimetric Assay | Detects the release of Coenzyme A (CoA-SH) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product. | Enzymatic Activity | Moderate | High | Generally <15% | Generally <15% |
| ELISA | Quantifies the amount of SAT1 protein using specific antibodies in a sandwich immunoassay format. | Protein Amount | High (e.g., 0.29 ng/mL)[1] | High | <8%[1] | <10%[1] |
In-Depth Look at Assay Methodologies
Radiometric Assay: The Gold Standard for Sensitivity
Radiometric assays are often considered the gold standard for measuring enzyme activity due to their high sensitivity and specificity.[2] These assays directly measure the catalytic activity of SAT1 by tracking the transfer of a radiolabeled acetyl group.
Experimental Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), a polyamine substrate (spermidine or spermine), and [¹⁴C]acetyl-CoA.
-
Enzyme Addition: Initiate the reaction by adding the cell or tissue lysate containing SAT1.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction, typically by adding a strong acid.
-
Separation of Product: Separate the radiolabeled acetylated polyamine product from the unreacted [¹⁴C]acetyl-CoA. This is a critical step and can be achieved by various methods, such as ion-exchange chromatography or precipitation.
-
Quantification: Measure the radioactivity of the isolated product using a scintillation counter. The amount of radioactivity is directly proportional to the SAT1 activity in the sample.
Colorimetric Assay: A High-Throughput Alternative
Colorimetric assays offer a non-radioactive and more high-throughput-friendly alternative to radiometric methods. The most common colorimetric approach for acetyltransferase assays relies on the detection of the co-product of the acetylation reaction, Coenzyme A (CoA-SH).
Experimental Protocol (based on the DTNB method):
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), a polyamine substrate (spermidine or spermine), and acetyl-CoA.
-
Enzyme Addition: Add the cell or tissue lysate containing SAT1 to initiate the reaction.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
-
Color Development: Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to the reaction mixture. The free thiol group of the produced CoA-SH reacts with DTNB to generate 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored product.
-
Measurement: Measure the absorbance of the solution at 412 nm using a spectrophotometer. The increase in absorbance is proportional to the amount of CoA-SH produced and thus to the SAT1 activity.
ELISA: Quantifying SAT1 Protein Levels
Unlike the radiometric and colorimetric assays that measure enzymatic activity, the Enzyme-Linked Immunosorbent Assay (ELISA) quantifies the amount of SAT1 protein present in a sample. This can be particularly useful for correlating protein expression levels with enzymatic activity or for studies where direct activity measurement is not feasible.
Experimental Protocol (Sandwich ELISA):
-
Coating: A microplate is pre-coated with a capture antibody specific for SAT1.
-
Sample Addition: Standards and samples (e.g., cell lysates, tissue homogenates) are added to the wells. SAT1 protein present in the samples binds to the capture antibody.
-
Detection Antibody: A biotin-conjugated detection antibody, also specific for SAT1, is added. This antibody binds to a different epitope on the captured SAT1 protein, forming a "sandwich".
-
Enzyme Conjugate: Streptavidin-Horseradish Peroxidase (HRP) conjugate is added, which binds to the biotin on the detection antibody.
-
Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.
-
Stopping the Reaction: The reaction is stopped by adding an acid, and the absorbance is measured at a specific wavelength (e.g., 450 nm). The intensity of the color is proportional to the amount of SAT1 protein in the sample.[1]
Visualizing the Pathways and Workflows
To further aid in the understanding of the biological context and the experimental procedures, the following diagrams have been generated.
Figure 1. Polyamine catabolic pathway highlighting the central role of SAT1.
Figure 2. Generalized workflow for SAT1 enzymatic activity assays.
Figure 3. Logical framework for assessing assay reproducibility and robustness.
References
comparing the toxicity profile of heptyl-hydrazine sulfate to hydrazine sulfate.
A comprehensive review of available toxicological data reveals a significant disparity in the documented safety profiles of heptyl-hydrazine sulfate and its parent compound, hydrazine sulfate. While extensive information exists detailing the toxicity of hydrazine sulfate, there is a notable absence of publicly available data for heptyl-hydrazine sulfate, precluding a direct, quantitative comparison.
This guide synthesizes the known toxicity of hydrazine sulfate for researchers, scientists, and drug development professionals. The information presented is collated from safety data sheets and toxicological reports.
Quantitative Toxicity Profile of Hydrazine Sulfate
The acute toxicity of hydrazine sulfate has been established through animal studies. The key quantitative measure available is the median lethal dose (LD50), which represents the dose required to be fatal to 50% of a tested population.
| Parameter | Value | Species | Route of Administration |
| LD50 | 601 mg/kg | Rat | Oral[1] |
No specific No-Observed-Adverse-Effect Level (NOAEL) data for hydrazine sulfate was identified in the reviewed literature.
In-Depth Look at Hydrazine Sulfate Toxicity
Hydrazine sulfate is a potent and multi-faceted toxicant, posing significant health risks through various exposure routes. It is classified as a carcinogen and is known to cause severe damage to multiple organ systems.
Routes of Exposure and Associated Effects:
-
Dermal (Skin) Contact: Classified as extremely hazardous, skin contact with hydrazine sulfate can lead to severe irritation, corrosive burns, inflammation, and blistering. Repeated exposure may result in local skin destruction or dermatitis.
-
Ocular (Eye) Contact: Direct contact with the eyes is also considered extremely hazardous and can cause severe irritation, corneal damage, and potentially blindness.
-
Inhalation: Inhaling hydrazine sulfate dust can cause severe irritation to the respiratory and gastrointestinal tracts, manifesting as a burning sensation, coughing, and sneezing. Severe over-exposure can result in lung damage, choking, unconsciousness, and death.
-
Ingestion: Oral intake of hydrazine sulfate is highly toxic.
Systemic and Chronic Toxicity:
-
Carcinogenicity: Hydrazine sulfate is reasonably anticipated to be a human carcinogen by the National Toxicology Program (NTP) based on sufficient evidence from animal studies.[2] Oral exposure in rodents has been linked to lung and liver tumors.[2][3]
-
Organ Damage: Chronic or repeated exposure to hydrazine sulfate can lead to significant damage to target organs, particularly the liver and kidneys.[4][5] Cases of fatal hepatorenal (liver and kidney) failure have been reported in humans following ingestion.
-
Hematological Effects: Hydrazine sulfate may cause damage to blood cells, leading to conditions such as anemia.[5]
-
Neurological Effects: Exposure can lead to central nervous system effects, including dizziness, excitement, and in severe cases, seizures.[4] This is thought to be related to the inhibition of pyridoxine (vitamin B6).[4]
Experimental Methodologies for Toxicity Assessment
The determination of the oral LD50 for hydrazine sulfate in rats typically adheres to standardized protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). A general workflow for such an experiment is as follows:
Caption: Standard workflow for an acute oral toxicity study.
Postulated Mechanism of Toxicity
The toxicity of hydrazine and its derivatives is partly attributed to their interaction with essential biological molecules. One of the primary mechanisms involves the inhibition of pyridoxal phosphate, the active form of vitamin B6. This coenzyme is vital for the function of numerous enzymes involved in amino acid metabolism and neurotransmitter synthesis.
Caption: Simplified pathway of hydrazine-induced neurotoxicity.
References
Performance Evaluation of Alkylhydrazines in Biological Matrices: A Comparative Guide
This guide provides a comprehensive comparison of the performance of alkylhydrazines, with a focus on unsymmetrical dimethylhydrazine (UDMH), in various biological matrices. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative analytical approaches and providing supporting experimental data.
Executive Summary
Alkylhydrazines are a class of reactive compounds with significant applications in various industries, but also with notable toxicity. Their detection and quantification in biological samples are crucial for toxicological studies, exposure monitoring, and drug development. This guide details the performance of common analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)—for the analysis of alkylhydrazines in matrices such as plasma and urine. We also present a comparative overview of alternative analytical strategies and discuss the metabolic pathways of these compounds.
Comparative Performance of Analytical Methods
The determination of alkylhydrazines in biological matrices is primarily achieved through GC-MS and HPLC-MS/MS. Both methods offer high sensitivity and selectivity, but differ in their sample preparation requirements and analytical performance.
Table 1: Performance Comparison of GC-MS and HPLC-MS/MS for Alkylhydrazine Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Limit of Detection (LOD) | 0.002 µg/L (water, after derivatization)[1] | 0.002 ng/mL (plasma, for hydrazine)[2] |
| Limit of Quantification (LOQ) | 0.007 µg/L (water, after derivatization)[1] | 0.005 ng/mL (plasma, for hydrazine)[2] |
| Linear Range | 0.05 - 100 µg/L (water)[1] | 0.005 - 50 ng/mL (plasma, for hydrazine)[2] |
| Recovery | 95 - 106% (water)[1] | 95.38 - 108.12% (plasma)[2] |
| Precision (%RSD) | < 13% (water)[1] | 1.24 - 14.89% (plasma)[2] |
| Sample Derivatization | Often required to improve volatility and chromatographic performance.[3][4] | Often required to improve ionization efficiency and chromatographic retention.[2][5] |
| Common Biological Matrices | Urine, Plasma, Tissue Homogenates[3] | Plasma, Urine[2][5][6] |
Experimental Protocols
Sample Preparation for GC-MS Analysis of Alkylhydrazines in Urine
This protocol is a generalized procedure based on established methods.[3]
-
Protein Precipitation: To 1 mL of urine sample, add 100 µL of perchloric acid. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Derivatization: Transfer the supernatant to a clean vial. Add a derivatizing agent (e.g., a solution of acetone or a suitable aldehyde in an organic solvent).[7] The reaction conditions (temperature and time) will depend on the specific derivatizing agent used.
-
Extraction: After derivatization, perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane or ethyl acetate). Vortex for 1 minute and centrifuge to separate the phases.
-
Concentration: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of a solvent compatible with the GC-MS system (e.g., hexane).
Sample Preparation for HPLC-MS/MS Analysis of Alkylhydrazines in Plasma
This protocol is a generalized procedure based on established methods.[2][5]
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes.
-
Derivatization: Transfer the supernatant to a new vial. Add the derivatizing agent (e.g., p-tolualdehyde).[2] Incubate the mixture under optimized conditions (e.g., specific temperature and time) to ensure complete derivatization.
-
Dilution: Dilute the sample with the mobile phase before injection into the HPLC-MS/MS system.
Metabolic Pathway of Alkylhydrazines
Alkylhydrazines undergo metabolic activation in the body, primarily through the cytochrome P450 (CYP) enzyme system in the liver.[8][9] This biotransformation can lead to the formation of reactive metabolites that can interact with cellular macromolecules, contributing to their toxicity.
Caption: Metabolic activation of alkylhydrazines via the cytochrome P450 system.
Experimental Workflow for Alkylhydrazine Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of alkylhydrazines in biological samples.
Caption: General workflow for alkylhydrazine analysis in biological matrices.
Alternative Approaches and Comparative Compounds
While GC-MS and HPLC-MS/MS are the gold standards for alkylhydrazine analysis, other techniques can be employed for specific applications. Additionally, in certain research contexts, alternative compounds with similar functionalities but potentially lower toxicity may be considered.
Table 2: Comparison with Alternative Analytical Methods and Compounds
| Approach / Compound | Principle | Advantages | Disadvantages |
| Spectrophotometry | Colorimetric reaction with a chromogenic agent.[10] | Simple, cost-effective, suitable for screening. | Lower sensitivity and selectivity compared to MS-based methods. |
| Electrochemical Sensors | Detection based on the electrochemical oxidation of hydrazines. | High sensitivity, rapid analysis, potential for miniaturization. | Susceptible to interference from other electroactive species in the matrix. |
| Aminoguanidine | An inhibitor of nitric oxide synthase (NOS) and advanced glycation end-product (AGE) formation. | Well-characterized pharmacological effects, commercially available. | Different mechanism of action compared to alkylhydrazines, may not be a direct substitute. |
| Other Enzyme Inhibitors | Depending on the target enzyme, various small molecule inhibitors could be used as alternatives in research. | Can provide more specific inhibition of a target pathway. | Requires careful selection based on the research question, may have off-target effects. |
Conclusion
The performance evaluation of alkylhydrazines in biological matrices relies heavily on robust and sensitive analytical methodologies. Both GC-MS and HPLC-MS/MS provide excellent tools for the quantification of these compounds, with the choice of method depending on the specific requirements of the study. Understanding the metabolic pathways of alkylhydrazines is crucial for interpreting toxicological data and for the development of safer alternatives in various applications. This guide provides a foundational understanding for researchers and professionals working with this important class of compounds.
References
- 1. Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 pathways of arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. api.pageplace.de [api.pageplace.de]
head-to-head comparison of heptyl-hydrazine sulfate and Girard's reagents
A Comparative Guide to Carbonyl Derivatization: Heptylhydrazine vs. Girard's Reagents
For researchers and scientists in drug development and analytical chemistry, the derivatization of carbonyl compounds like aldehydes and ketones is a critical step for their detection, quantification, and purification. This guide provides a head-to-head comparison of a simple alkylhydrazine, represented by heptylhydrazine, and the specialized Girard's reagents (T and P), highlighting their distinct properties and applications with supporting data and protocols.
Overview of the Reagents
Heptylhydrazine is a simple alkylhydrazine, a colorless to pale yellow liquid that is soluble in organic solvents but not in water.[1] Its primary reactive site is the terminal hydrazine group (-NH-NH2), which readily condenses with carbonyls. The heptyl group, a seven-carbon alkyl chain, renders the molecule non-polar and hydrophobic.
Girard's Reagents , specifically Girard's Reagent T (GR-T) and Girard's Reagent P (GR-P), are cationic hydrazine derivatives designed to convert neutral carbonyl compounds into water-soluble hydrazones.[2][3]
This permanent positive charge is the key feature that distinguishes them from simple alkylhydrazines.[8][9]
Head-to-Head Comparison: Key Performance Characteristics
| Feature | Heptylhydrazine | Girard's Reagent T (GR-T) | Girard's Reagent P (GR-P) |
| Structure | C7H15NHNH2 | (CH3)3N+CH2CONHNH2 Cl- | C5H5N+CH2CONHNH2 Cl- |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); insoluble in water.[1] | Very soluble in water, acetic acid; slightly soluble in ethanol.[5] | Soluble in water (e.g., 10 mg/ml in PBS pH 7.2).[10] |
| Derivative Polarity | Non-polar, hydrophobic | Highly polar, hydrophilic, cationic | Highly polar, hydrophilic, cationic |
| Primary Application | General derivatization for analysis by GC-MS or LC-MS (APCI/APPI). | Derivatization for enhanced ESI-MS/MALDI-MS signal, purification of ketosteroids.[8][11] | Similar to GR-T; used for derivatization for MS analysis and purification.[9][10][12] |
| Key Advantage | Simple structure, suitable for non-aqueous systems. | Introduces a permanent positive charge, enhancing ionization efficiency in mass spectrometry.[8][9] | Similar to GR-T, provides a permanent cationic tag for enhanced MS detection.[9] |
| Limitations | Derivative is neutral, may have poor ionization efficiency in ESI-MS. | Not suitable for applications requiring a non-polar derivative. | Not suitable for applications requiring a non-polar derivative. |
Reaction Mechanism and Workflow
Both heptylhydrazine and Girard's reagents react with the electrophilic carbon of a carbonyl group (ketone or aldehyde) via a nucleophilic addition-elimination reaction to form a hydrazone.[8][13][14] The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Caption: General reaction mechanism for hydrazone formation.
The primary difference in workflow lies in the post-reaction processing. The water-soluble Girard's reagent derivatives allow for easy separation from non-polar compounds (like unreacted lipids or steroids) by liquid-liquid extraction.
Caption: Comparative experimental workflows.
Supporting Experimental Data & Protocols
Performance in Mass Spectrometry
The key advantage of Girard's reagents is the significant enhancement of signal in mass spectrometry, particularly with electrospray ionization (ESI).[8] The permanent positive charge ensures the derivative is readily ionized.
| Parameter | Heptylhydrazine Derivative | Girard's Reagent T Derivative |
| Ionization Mode | ESI+/-, APCI, APPI[15][16] | ESI+, MALDI[8] |
| Ionization Efficiency (ESI+) | Low to moderate | Very High[8] |
| MS/MS Fragmentation | Alpha-cleavage adjacent to the C=N bond is common.[17][18] | Characteristic neutral loss of the quaternary amine (trimethylamine for GR-T, pyridine for GR-P).[11] |
| Detection Limit | Analyte-dependent | Can improve detection limits significantly (e.g., ~20-fold improvement for FodU).[8] |
A study on the detection of the DNA lesion 5-formyl-2'-deoxyuridine (FodU) found that derivatization with Girard's Reagent T improved the detection limit by approximately 20-fold compared to direct analysis of the underivatized compound when using LC-MS/MS.[8]
Experimental Protocols
Protocol 1: General Derivatization with Girard's Reagent P for LC-MS Analysis Adapted from a protocol for spironolactone derivatization.[9]
-
Reagent Preparation : Dissolve the carbonyl-containing standard or sample in a methanol:acetic acid (9:1, v/v) solution to a concentration of 1 mg/mL. Dissolve Girard's Reagent P in HPLC-grade water to a concentration of 1 mg/mL.
-
Reaction : In an autosampler vial, take 200 µL of the sample solution. Add 20 µL of the Girard's Reagent P solution.
-
Incubation : Briefly vortex the mixture and incubate at 37°C for 15 minutes.
-
Analysis : The resulting solution containing the cationic hydrazone derivative can be directly analyzed by LC-MS/MS, typically using positive ion electrospray ionization (ESI+).
Protocol 2: Derivatization of Ecdysteroids with Girard's Reagent T Adapted from a protocol for less reactive ketones.[11]
-
Reaction Setup : Dissolve the sample in 1 mL of 70% ethanol in water. Add 50 µL of glacial acetic acid and 50 mg of Girard's Reagent T.
-
Incubation : Incubate the mixture at an elevated temperature (e.g., 70°C in 70% ethanol) for several hours (e.g., 4 hours). Reaction progress should be monitored.
-
Quenching & Cleanup : Withdraw an aliquot (e.g., 5 µL) and neutralize with 95 µL of methanol containing 1% NH4OH. The reaction mixture can be cleaned up using solid-phase extraction (e.g., HLB Oasis cartridge).
-
Analysis : Analyze the purified derivative by LC-MS/MS.
Protocol 3: General Derivatization with an Alkylhydrazine (Conceptual)
-
Reaction Setup : Dissolve the sample containing the carbonyl compound in a suitable organic solvent (e.g., acetonitrile or ethanol).
-
Reagent Addition : Add a molar excess of heptylhydrazine to the solution, followed by a catalytic amount of acetic acid.
-
Incubation : Heat the mixture at 60-80°C for 1-2 hours. Monitor the reaction by TLC or a suitable chromatographic method.
-
Workup : If necessary, remove the excess hydrazine and acid by washing with water (if the derivative is in an immiscible organic solvent) or by evaporation under reduced pressure.
-
Analysis : Reconstitute the dried derivative in a suitable solvent for analysis by GC-MS or LC-MS.
Conclusion
The choice between heptylhydrazine and Girard's reagents is dictated by the analytical objective.
-
Heptylhydrazine is a straightforward, non-polar derivatizing agent suitable for general-purpose applications, especially when the analyte is already in a non-aqueous environment and intended for analysis by techniques like GC-MS or LC-MS with APCI.
-
Girard's Reagents (T and P) are powerful, specialized tools for "charge-tagging" carbonyls.[11] They are the superior choice for applications requiring high sensitivity in LC-MS/MS with ESI, or when a simple and effective method is needed to isolate carbonyl compounds from a complex, non-polar matrix. Their ability to convert neutral, hydrophobic molecules into water-soluble, permanently charged derivatives is their defining and most valuable feature for modern bioanalytical challenges.[8][9]
References
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cas 123-46-6,Girard's Reagent T | lookchem [lookchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. caymanchem.com [caymanchem.com]
- 11. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On-Tissue Derivatization with Girard’s Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 14. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. google.com [google.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Unveiling the Reaction Landscape of Heptyl-hydrazine Sulfate: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reaction products of novel compounds is paramount. This guide provides a comparative analysis of the expected reaction products of heptyl-hydrazine sulfate, with a focus on its reaction with carbonyl compounds to form heptyl-hydrazones. Due to a lack of specific experimental data for heptyl-hydrazine sulfate in the public domain, this guide presents a generalized methodology and comparative data based on analogous hydrazine derivatives. The experimental protocols and data provided are representative and should be adapted for specific research needs.
Executive Summary
Heptyl-hydrazine sulfate is anticipated to react readily with aldehydes and ketones to form the corresponding heptyl-hydrazones. This reaction is a cornerstone of hydrazine chemistry and is widely used in organic synthesis. The resulting hydrazones are often stable, crystalline compounds that can be characterized using a variety of analytical techniques. This guide outlines the expected reaction, provides detailed experimental protocols for its execution and the subsequent product characterization, and compares the analytical techniques used for confirmation of the product structure.
Reaction Pathway: Hydrazone Formation
The primary reaction of heptyl-hydrazine sulfate involves the nucleophilic addition of the heptyl-hydrazine to the electrophilic carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the heptyl-hydrazone.
Caption: Reaction of Heptyl-hydrazine Sulfate with a Carbonyl Compound.
Comparative Analysis of Analytical Techniques for Product Confirmation
The unequivocal identification of the resulting heptyl-hydrazone requires a combination of analytical methods. The choice of technique depends on the desired level of detail and the available instrumentation. Spectrophotometric and chromatographic methods are commonly employed for the detection and measurement of hydrazines and their derivatives.[1] For unequivocal identification, mass spectrometry coupled with gas chromatography is often utilized.[1]
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Retention time, purity | Quantitative, widely available[1] | Requires reference standards |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight, fragmentation pattern | High sensitivity and specificity, structural elucidation[1] | May require derivatization |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical environment of protons and carbons | Detailed structural information | Lower sensitivity, requires pure sample |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=N) | Fast, non-destructive | Limited structural information |
| Spectrophotometry | Quantification based on light absorbance | Simple, cost-effective[2] | Prone to interference[1] |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of heptyl-hydrazones. These should be considered as templates and optimized for the specific carbonyl compound being used.
Protocol 1: Synthesis of Heptyl-hydrazone
This procedure is adapted from a general method for preparing hydrazones from hydrazine sulfate.[3]
Materials:
-
Heptyl-hydrazine sulfate
-
Aldehyde or ketone
-
Sodium acetate
-
Methanol
-
Water
-
Ether
Procedure:
-
Prepare a solution of heptyl-hydrazine by dissolving heptyl-hydrazine sulfate and sodium acetate in a mixture of water and methanol.
-
Filter the precipitated sodium sulfate.
-
Prepare a solution of the carbonyl compound in methanol.
-
Add the heated heptyl-hydrazine solution to the carbonyl compound solution.
-
Reflux the mixture for 30 minutes to ensure complete reaction.
-
Cool the solution to allow the heptyl-hydrazone to crystallize.
-
Filter the product and wash with cold ether to remove any unreacted starting materials.
-
Dry the purified heptyl-hydrazone crystals.
Protocol 2: Characterization by GC-MS
This protocol outlines the general steps for analyzing the synthesized heptyl-hydrazone using GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., non-polar or medium-polarity)
Procedure:
-
Dissolve a small amount of the purified heptyl-hydrazone in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
Inject an aliquot of the sample into the GC.
-
Run a temperature program that allows for the separation of the heptyl-hydrazone from any impurities.
-
The mass spectrometer will record the mass spectrum of the eluting compounds.
-
Analyze the mass spectrum to determine the molecular weight of the product and its fragmentation pattern, which can be used to confirm the structure of the heptyl-hydrazone.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and confirmation of a heptyl-hydrazone product.
Caption: Workflow for Heptyl-hydrazone Synthesis and Analysis.
Alternative Synthetic Routes
While the direct condensation with carbonyl compounds is the most common reaction, other methods for synthesizing hydrazine derivatives exist. These can be considered as alternative approaches for generating similar or related structures. Some of these methods include the reductive alkylation of hydrazine derivatives and the coupling of aryl chlorides with hydrazides.[4][5] These alternative routes may offer advantages in terms of substrate scope or reaction conditions and can be explored if the direct condensation proves to be inefficient for a particular substrate.
Conclusion
The reaction of heptyl-hydrazine sulfate with carbonyl compounds is expected to be a reliable method for the synthesis of heptyl-hydrazones. Confirmation of the product structure can be achieved through a combination of standard analytical techniques, with GC-MS providing the most definitive evidence. The protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at synthesizing and characterizing these and similar compounds. It is crucial to adapt and optimize these generalized procedures for the specific reactants and available instrumentation to ensure accurate and reproducible results.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. TABLE 6-1, Analytical Methods for Determining Hydrazine, 1,1-Dimethylhydrazine, and 1,2-Dimethylhydrazine in Biological Samplesa - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 5. research.aston.ac.uk [research.aston.ac.uk]
Navigating the Reactive Landscape of Hydrazine Derivatives: A Comparative Guide to Specificity for Target Functional Groups
For researchers, scientists, and drug development professionals, understanding the specificity of a reagent is paramount for successful synthesis and modification of molecules. This guide provides a comprehensive comparison of heptyl-hydrazine sulfate and, by extension, the broader class of alkylhydrazines, with alternative reagents for targeting key functional groups. Due to the limited publicly available data on heptyl-hydrazine sulfate specifically, this guide draws upon the well-established reactivity of hydrazine and its alkylated derivatives to provide a robust framework for assessing its potential applications and specificity.
Hydrazine and its derivatives are versatile nucleophiles in organic synthesis, primarily utilized for their reactivity towards carbonyl compounds, but also for reactions with other electrophilic functional groups. Their utility is often weighed against their hazardous nature, prompting the development of alternative reagents. This guide will delve into the specificity of hydrazine-based reagents for various functional groups, presenting comparative data and detailed experimental protocols.
Specificity for Carbonyl Groups: Hydrazone Formation and Wolff-Kishner Reduction
The most prominent application of hydrazine derivatives is their reaction with aldehydes and ketones. This can lead to the formation of stable hydrazones or, under basic conditions, the complete reduction of the carbonyl to a methylene group (the Wolff-Kishner reduction).
Hydrazone Formation
The reaction of an aldehyde or ketone with a hydrazine derivative, such as heptyl-hydrazine, yields a hydrazone. This reaction is typically acid-catalyzed and proceeds via nucleophilic addition to the carbonyl carbon followed by dehydration.
Alternatives to Hydrazine for Hydrazone Formation:
While hydrazine and its simple alkyl derivatives are effective, concerns over their toxicity have led to the use of alternatives such as:
-
Girard's reagents (T and P): These are quaternary ammonium acetylhydrazides that react with carbonyls to form water-soluble hydrazones, facilitating the separation of carbonyl compounds from other organic materials.
-
Substituted hydrazines (e.g., 2,4-dinitrophenylhydrazine): Used for the qualitative detection and characterization of carbonyl compounds, forming brightly colored crystalline derivatives.
-
Semicarbazide: Reacts with carbonyls to form semicarbazones, which are often crystalline and useful for purification and characterization.
| Reagent | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Hydrazine hydrate | Benzaldehyde | Benzaldehyde hydrazone | Ethanol, 60°C, 1h | >95 | [1] |
| 2,4-Dinitrophenylhydrazine | Acetone | Acetone 2,4-dinitrophenylhydrazone | Ethanolic H2SO4, rt | ~95 | Generic protocol |
| Semicarbazide hydrochloride | Cyclohexanone | Cyclohexanone semicarbazone | Aqueous ethanol, NaOAc | ~90 | Generic protocol |
Wolff-Kishner Reduction
The Wolff-Kishner reduction is a powerful method for the deoxygenation of aldehydes and ketones to the corresponding alkanes. The reaction involves the formation of a hydrazone intermediate, which is then heated with a strong base (e.g., KOH or t-BuOK) in a high-boiling solvent like ethylene glycol.
Alternatives to the Wolff-Kishner Reduction:
The primary alternative for the deoxygenation of carbonyls is the Clemmensen reduction , which is performed under acidic conditions. The choice between these two methods is often dictated by the presence of other functional groups in the molecule.
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Wolff-Kishner Reduction | Hydrazine hydrate, KOH or t-BuOK | High temperature (180-200°C) | Tolerates acid-sensitive functional groups (e.g., acetals, esters that can be re-formed). | Not suitable for base-sensitive substrates; harsh conditions. |
| Clemmensen Reduction | Zn(Hg), conc. HCl | Reflux | Effective for many ketones and aldehydes. | Not suitable for acid-sensitive substrates (e.g., alcohols, alkenes, acetals); can lead to rearrangements in some cases. |
| Tosylhydrazone Reduction | p-Toluenesulfonylhydrazide, NaBH4 or NaBH3CN | Milder than Wolff-Kishner | Milder conditions, avoids strong base. | Requires preparation of the tosylhydrazone. |
| Catalytic Hydrogenation | H2, Pd/C or other catalysts | High pressure and/or temperature | Can be highly effective and clean. | May reduce other functional groups (alkenes, alkynes, nitro groups, etc.). |
Specificity for Acyl Groups: Hydrazide Formation
Hydrazine derivatives can react with carboxylic acid derivatives such as esters, acid chlorides, and amides to form hydrazides. These hydrazides are stable compounds and can serve as precursors for the synthesis of various heterocyclic compounds.
| Reagent | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Hydrazine hydrate | Ethyl benzoate | Benzhydrazide | Reflux in ethanol | High | |
| Hydrazine hydrate | Benzoyl chloride | Benzhydrazide | Low temperature in a suitable solvent | High | |
| Hydrazine hydrate | N-Benzoylsuccinimide | Benzhydrazide | 1,4-dioxane, Cs2CO3, 25°C, 12h | High | [2] |
Alternatives for Hydrazide Synthesis:
While direct hydrazinolysis is common, other methods include the reaction of carboxylic acids with hydrazine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).[3]
Specificity for Alkyl Halides and Epoxides
Reaction with Alkyl Halides
Hydrazine and its alkyl derivatives can undergo N-alkylation with alkyl halides. However, this reaction often leads to a mixture of mono-, di-, tri-, and even tetra-alkylated products, making it challenging to control for selective mono-alkylation. The use of protecting groups on the hydrazine can improve selectivity.[4]
A notable application involving hydrazine and alkyl halides is the Gabriel synthesis of primary amines, where hydrazine is used to cleave the N-alkylphthalimide intermediate.
Reaction with Epoxides
Hydrazines can act as nucleophiles and open epoxide rings. The reaction typically proceeds via an SN2 mechanism, with the hydrazine attacking one of the electrophilic carbon atoms of the epoxide.
Experimental Protocols
General Procedure for Hydrazone Synthesis from an Aldehyde
-
Dissolve the aldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of hydrazine hydrate (1.0-1.2 eq) in ethanol dropwise with stirring.
-
If the reaction is slow, add a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 60°C) for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the hydrazone may precipitate. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Huang-Minlon Modification of the Wolff-Kishner Reduction
-
To a round-bottom flask equipped with a reflux condenser, add the ketone or aldehyde (1.0 eq), hydrazine hydrate (3-5 eq), and diethylene glycol.
-
Add potassium hydroxide pellets (3-5 eq).
-
Heat the mixture to reflux (around 130-140°C) for 1-2 hours to form the hydrazone.
-
Remove the reflux condenser and allow water and excess hydrazine to distill off until the temperature of the reaction mixture rises to 190-200°C.
-
Reattach the condenser and maintain the reflux at this temperature for 3-6 hours.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by distillation or chromatography.
Visualizing Reaction Pathways
Conclusion
While specific experimental data for heptyl-hydrazine sulfate remains elusive, the well-documented reactivity of hydrazine and its alkyl derivatives provides a strong foundation for predicting its behavior. The primary utility of such a reagent lies in its interaction with carbonyl compounds to form hydrazones or, under more forcing basic conditions, to effect the Wolff-Kishner reduction to alkanes. The choice between a hydrazine-based method and an alternative is critically dependent on the overall functional group compatibility of the substrate. For acid-sensitive molecules, the Wolff-Kishner reduction is often the method of choice for deoxygenation, whereas the Clemmensen reduction is favored for base-sensitive compounds. For hydrazone and hydrazide formation, the nucleophilicity of the hydrazine is a key factor, and while simple hydrazines are effective, their toxicity necessitates careful handling and consideration of safer alternatives where possible. Researchers and drug development professionals should carefully evaluate the substrate's stability and the desired outcome when selecting a reagent for these transformations.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Heptyl-Hydrazine Sulfate
Disclaimer: This document provides guidance on the proper disposal of hydrazine and its derivatives based on available safety data. Specific procedures for "heptyl-hydrazine sulfate" are not explicitly detailed in the provided search results. Therefore, the following procedures for hydrazine and hydrazine sulfate should be considered as a baseline and adapted with caution, adhering to all applicable safety protocols and regulatory requirements. Always consult with your institution's environmental health and safety (EHS) department for specific guidance.
Immediate Safety and Handling Precautions
Hydrazine and its derivatives are hazardous materials that require strict safety measures to prevent exposure and ensure safe handling.[1] Personnel handling these substances must be thoroughly trained on the associated risks and the proper use of personal protective equipment (PPE).[1]
Personal Protective Equipment (PPE):
-
Respiratory Protection: A NIOSH-approved full-facepiece, air-purifying respirator with a high-efficiency particulate filter is essential, especially when ventilation is inadequate or during spill cleanup.[2] Cartridge respirators are not suitable for hydrazine.[1]
-
Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes.[3]
-
Skin Protection: Butyl rubber gloves, boots, and a chemical-resistant slicker suit or apron should be worn.[3][4]
-
General Hygiene: Wash hands and other exposed areas thoroughly after handling.[5][6] Do not eat, drink, or smoke in areas where these chemicals are used.[2]
Storage and Incompatibilities:
-
Store in a cool, dry, well-ventilated area away from incompatible materials.[2][5]
-
Keep containers tightly closed and protected from physical damage.[2]
-
Incompatible with strong acids, strong bases, strong oxidizers, metals, and metal oxides.[2] Contact with oxidizing agents can lead to ignition and explosion.[4]
Spill Management and Cleanup
In the event of a spill, immediate action is necessary to contain and neutralize the substance.
-
Evacuate and Isolate: Evacuate all non-essential personnel from the area and remove all sources of ignition.[3][7]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Containment: For liquid spills, construct barriers to prevent spreading and entry into drains or waterways.[7][8] For solid spills, sweep or scoop the material into a suitable disposal container, minimizing dust generation.[2][5]
-
Neutralization of Small Spills:
-
Cleanup: Absorb the neutralized mixture with an inert material such as sand, earth, or vermiculite and place it in a designated, labeled container for disposal.[3][8]
Disposal Procedures
Disposal of heptyl-hydrazine sulfate must be conducted in accordance with all federal, state, and local regulations.[2] The primary methods for disposal involve chemical neutralization or incineration.
Method 1: Chemical Neutralization
This method is suitable for small quantities of hydrazine waste.
Experimental Protocol:
-
Dilution: In a designated chemical fume hood, carefully dilute the heptyl-hydrazine sulfate waste with water to a concentration of 5% or less.[4][9] This step is crucial for controlling the reaction rate during neutralization.
-
Neutralization: Slowly add a 5% aqueous solution of an oxidizing agent, such as sodium hypochlorite or calcium hypochlorite, to the diluted hydrazine solution in a 1:1 volume ratio.[9] The reaction is exothermic, so the addition should be gradual with constant stirring.
-
Verification: After the addition is complete, test the solution to ensure complete neutralization of the hydrazine. This can be done using appropriate analytical methods as determined by your institution's EHS department.
-
Final Disposal: Once neutralization is confirmed, the resulting solution may be eligible for drain disposal with copious amounts of water, pending approval from local authorities.[7]
| Parameter | Value | Source |
| Initial Dilution Concentration | < 5% w/w | [4][9] |
| Neutralizing Agent | 5% Sodium Hypochlorite or 5% Calcium Hypochlorite | [4][9] |
| Neutralization Ratio (Waste:Agent) | 1:1 by volume | [9] |
Method 2: Incineration
For larger quantities of waste, incineration is a recommended disposal method.
Experimental Protocol:
-
Dilution: The hydrazine waste should be diluted with a flammable solvent such as alcohol or another hydrocarbon fuel.[7]
-
Incineration: The diluted waste must be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[7] This process should only be carried out by a licensed waste disposal contractor.[8][9]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of heptyl-hydrazine sulfate.
Caption: Disposal workflow for heptyl-hydrazine sulfate.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. integraclear.com [integraclear.com]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. arxada.com [arxada.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. technopharmchem.com [technopharmchem.com]
- 7. Hydrazine (HSG 56, 1991) [inchem.org]
- 8. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 9. nexchem.co.uk [nexchem.co.uk]
Personal protective equipment for handling Hydrazine, heptyl-, sulfate
For researchers, scientists, and drug development professionals handling Hydrazine, heptyl-, sulfate, commonly known as Hydrazine sulfate, stringent safety protocols are paramount. This substance is classified as highly toxic and corrosive, posing significant health risks upon exposure.[1][2][3] It is crucial to handle this chemical with the appropriate personal protective equipment (PPE) and adhere to established operational and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against the hazards of Hydrazine sulfate. The following table summarizes the required equipment:
| PPE Category | Item | Specifications and Use |
| Respiratory Protection | NIOSH-approved respirator | A full-facepiece, air-purifying respirator with a high-efficiency particulate filter is necessary as a backup to engineering controls.[4] For primary protection, a full-face supplied air respirator should be used.[4][5] |
| Eye and Face Protection | Chemical splash-resistant safety goggles and face shield | Goggles should provide side protection.[1] A face shield offers an additional layer of protection against splashes.[1] |
| Hand Protection | Chemical-resistant gloves | Gloves must be selected based on the specific hazards, duration of use, and their chemical resistance properties.[1] |
| Body Protection | Protective clothing/Lab coat | A lab coat and, depending on the scale of work, a chemical splash apron should be worn to prevent skin contact.[1][6] |
| Footwear | Closed-toed shoes | Essential for protecting feet from spills.[6] |
Operational Plan for Handling
Safe handling of Hydrazine sulfate requires a controlled environment and meticulous procedures. All operations should be conducted within a designated area, such as a chemical fume hood, to minimize inhalation exposure.[6]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned.[1] The work area, particularly the chemical fume hood, should be clean and uncluttered.
-
Weighing and Transfer: When weighing the solid compound, use a spatula to prevent generating dust.[6] If possible, utilize automated or enclosed systems for transferring the chemical to minimize airborne particles.[5]
-
Solution Preparation: When dissolving Hydrazine sulfate, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin.[1][7] Do not eat, drink, or smoke in the laboratory.[2][4]
Emergency and Spill Procedures
In the event of accidental exposure or a spill, immediate and correct action is critical to mitigate harm.
| Emergency Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4][5][8] Seek immediate medical attention.[4] |
| Skin Contact | Remove all contaminated clothing at once.[4][7] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][9] Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air immediately.[4][7] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[4] Seek immediate medical attention.[4] |
| Ingestion | Rinse the mouth with water.[4][7] Do not induce vomiting.[2][9] If the person is conscious, give them large quantities of water to drink.[4][9] Seek immediate medical attention.[4] |
| Small Spill | For small spills, the material should be carefully swept or scooped into a designated, labeled plastic waste container, minimizing dust creation.[4][6] |
| Large Spill | In the case of a large spill, evacuate the area.[5] Do not touch the spilled material or allow it to come into contact with water.[6] Use a water spray to reduce vapors.[6] Contact your institution's Environmental Health and Safety (EHS) department immediately.[6] |
Disposal Plan
Proper disposal of Hydrazine sulfate waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Segregation: All Hydrazine sulfate waste, including contaminated consumables, must be collected in a clearly labeled, dedicated hazardous waste container.[6] This waste should be kept separate from other chemical waste streams.[6]
-
Container Management: Waste containers must be kept tightly closed and stored in a cool, dry, well-ventilated area away from incompatible materials.[4][5][7]
-
Regulatory Compliance: Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[4][5] This typically involves arranging for pickup by a licensed hazardous waste disposal company.[2]
Caption: Workflow for Safe Handling and Disposal of Hydrazine Sulfate.
References
- 1. aksci.com [aksci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. actylislab.com [actylislab.com]
- 4. integraclear.com [integraclear.com]
- 5. nj.gov [nj.gov]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. chemos.de [chemos.de]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. technopharmchem.com [technopharmchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
